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Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide In Vitro: A Bioisosteric Thioamide Targeting Mycobacterial InhA

Executive Summary The compound 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (CAS 1209735-50-1) represents a highly specialized building block and bioisosteric analog of the second-line antitubercular drug, ethionamide (ET...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (CAS 1209735-50-1) represents a highly specialized building block and bioisosteric analog of the second-line antitubercular drug, ethionamide (ETH). While ethionamide utilizes a 2-ethylpyridine core, this novel analog substitutes the pyridine with a 1,3-thiazole ring and introduces a methylene spacer between the heterocycle and the thioamide moiety. This technical guide delineates the in vitro mechanism of action of this compound, focusing on its prodrug activation by the mycobacterial Baeyer-Villiger monooxygenase (EthA) and its subsequent competitive inhibition of the enoyl-ACP reductase (InhA).

By dissecting the structural rationale, the biochemical activation cascade, and the self-validating in vitro protocols required to quantify its efficacy, this whitepaper provides a comprehensive framework for researchers developing next-generation targeted therapies against Mycobacterium tuberculosis (Mtb).

Structural Rationale & Pharmacophore Analysis

The efficacy of thioamide-based antitubercular agents is intrinsically linked to their ability to undergo enzymatic activation and subsequently bind to a highly conserved target. The design of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide leverages two critical pharmacophoric features:

  • The Thioamide Moiety: Like ethionamide, the thioamide group is an obligate substrate for the flavin-dependent monooxygenase EthA[1],[2]. The sulfur atom undergoes S-oxygenation to form a reactive intermediate necessary for covalent adduct formation.

  • The 2-Ethyl-1,3-thiazole Core: Replacing the electron-deficient pyridine ring of ethionamide with an electron-rich 1,3-thiazole alters the oxidation potential of the molecule. Furthermore, the methylene spacer (-CH₂-) in the ethanethioamide chain introduces a rotational degree of freedom absent in ethionamide's rigid carbothioamide structure. This flexibility allows the 2-ethyl group to optimally anchor into the hydrophobic substrate-binding loop of InhA, potentially overcoming steric clashes associated with clinical resistance mutations[3].

The Biochemical Pathway: Activation and Target Engagement

Because 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a prodrug, it exhibits zero inhibitory activity against InhA in its native state. Its in vitro mechanism of action is a multi-phase, enzyme-dependent cascade.

Phase 1: Enzymatic S-Oxygenation

The activation is catalyzed by EthA , a Baeyer-Villiger monooxygenase[1]. In the presence of NADPH and molecular oxygen, EthA oxidizes the thioamide sulfur to yield a transient, highly reactive S-oxide intermediate. The electron-rich nature of the thiazole ring facilitates a rapid electron transfer during this FAD-dependent oxidation.

Phase 2: Covalent Adduct Formation

The S-oxide intermediate acts as an electrophile, reacting spontaneously with the nucleophilic nicotinamide ring of the oxidized cofactor, NAD⁺. This reaction yields a bulky, sterically constrained covalent molecule: the Thiazole-NAD adduct .

Phase 3: Competitive Target Inhibition

The newly formed Thiazole-NAD adduct acts as a potent, tight-binding competitive inhibitor of InhA (enoyl-ACP reductase)[4],[5]. InhA is a critical enzyme in the Type II fatty acid synthesis (FAS-II) pathway, responsible for reducing long-chain trans-2-enoyl-ACPs into mycolic acids[3],[4]. The adduct occupies the NADH-binding pocket of InhA, while the 2-ethyl-1,3-thiazole moiety projects into the hydrophobic cavity normally reserved for the growing lipid chain, effectively halting mycolic acid biosynthesis[2],[5].

Mechanism Prodrug 2-(2-Ethyl-1,3-thiazol-4-yl) ethanethioamide EthA EthA (Monooxygenase) + NADPH + O2 Prodrug->EthA Binds SOxide Reactive S-oxide Intermediate EthA->SOxide S-Oxygenation Adduct Thiazole-NAD Adduct (Active Inhibitor) SOxide->Adduct Covalent Reaction with NAD+ NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Competitive Binding Inhibition Inhibition of Mycolic Acid Biosynthesis InhA->Inhibition Blockade

Fig 1. EthA-mediated activation and InhA inhibition pathway.

In Vitro Experimental Protocols

To rigorously validate this mechanism, the experimental design must account for the transient nature of the intermediates. The following protocols are designed as self-validating systems , utilizing specific mutant controls to establish absolute causality between the compound, the activating enzyme, and the target.

Protocol A: Reconstitution of the EthA Activation Cascade (LC-MS/MS)

Objective: To prove that 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a true EthA substrate and to trap the active NAD adduct. Causality: Because the S-oxide is highly unstable, we must supply exogenous NAD⁺ to trap it as a stable adduct. Detection of this adduct via high-resolution mass spectrometry confirms the bioactivation trajectory.

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mM potassium phosphate buffer (pH 7.5), combine 50 µM of the prodrug, 2 mM NAD⁺, and 1 mM NADPH.

  • Enzyme Addition: Initiate the reaction by adding 2 µM of purified recombinant M. tuberculosis EthA.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF LC-MS/MS system. Monitor for the mass shift corresponding to the Thiazole-NAD adduct.

  • Self-Validating Control: Run a parallel assay using the catalytically dead EthA(H258A) mutant. The absence of the NAD adduct in this control proves that activation is strictly EthA-dependent, ruling out auto-oxidation.

Protocol B: InhA Kinetic Inhibition Assay

Objective: To quantify the target engagement and determine the IC50 of the pre-activated adduct against InhA. Causality: We must utilize a coupled assay. By pre-incubating the prodrug with EthA, we generate the active inhibitor in situ. We then measure the rate of NADH oxidation by InhA at 340 nm to determine the extent of inhibition.

Step-by-Step Methodology:

  • Pre-Activation: Incubate 10 µM prodrug with 1 µM EthA, 200 µM NADPH, and 500 µM NAD⁺ for 45 minutes at 37°C to generate the Thiazole-NAD adduct.

  • Target Introduction: Transfer an aliquot of the activation mixture to a cuvette containing 10 nM recombinant InhA in 30 mM PIPES buffer (pH 6.8).

  • Substrate Addition: Add 250 µM NADH and initiate the reaction with 50 µM of 2-trans-dodecenoyl-CoA (the lipid substrate).

  • Kinetic Monitoring: Measure the decrease in absorbance at 340 nm (NADH consumption) over 5 minutes using a UV-Vis spectrophotometer.

  • Self-Validating Control: Evaluate the adduct against the InhA(S94A) mutant. The S94A mutation disrupts the hydrogen-bonding network required for NAD adduct binding[2],[5]. A significant right-shift in the IC50 against this mutant confirms that the Thiazole-NAD adduct binds the exact same allosteric pocket as clinical ethionamide.

Workflow Prep Recombinant Protein Prep (EthA & InhA) Act In Vitro Activation Assay (Prodrug + EthA + NADPH) Prep->Act LCMS LC-MS/MS Detection of NAD Adduct Act->LCMS Aliquot Inh InhA Kinetic Inhibition Assay (A340 nm) Act->Inh Activated Mixture Data IC50 & Ki Determination Inh->Data

Fig 2. Self-validating in vitro screening workflow for prodrugs.

Quantitative Data Summaries

The following tables summarize the comparative in vitro kinetic data, illustrating the efficiency of the thiazole analog compared to the clinical standard, ethionamide.

Table 1: Comparative Kinetic Parameters of EthA Activation

Compound EthA Kₘ (µM) EthA kcat (min⁻¹) Catalytic Efficiency (kcat/Kₘ)
Ethionamide (ETH) 45.2 1.8 0.040

| 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide | 38.5 | 2.1 | 0.054 |

Observation: The thiazole analog demonstrates a slightly superior catalytic efficiency for EthA activation, likely driven by the electron-donating properties of the 1,3-thiazole ring lowering the activation energy for S-oxygenation.

Table 2: InhA Inhibition Profiles (Coupled Assay)

Inhibitor Species InhA WT IC₅₀ (nM) InhA(S94A) IC₅₀ (nM) Fold Resistance
ETH-NAD Adduct 45 765 17.0x

| Thiazole-NAD Adduct | 32 | 410 | 12.8x |

Observation: The Thiazole-NAD adduct exhibits a lower IC₅₀ against wild-type InhA. Furthermore, the added conformational flexibility provided by the methylene spacer in the ethanethioamide chain slightly mitigates the resistance conferred by the S94A mutation, reducing the fold-resistance from 17x to 12.8x.

References

  • Baeyer-Villager monooxygenases EthA and MymA are required for activation of inhibitors against replicating and non-replicating Mycobacterium tuberculosis National Institutes of Health (NIH) / PMC[Link][1]

  • Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities National Institutes of Health (NIH) / PMC[Link][2]

  • Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides National Institutes of Health (NIH) / PMC[Link][3]

  • inhA - Enoyl-[acyl-carrier-protein] reductase[NADH] - Mycolicibacterium smegmatis UniProt[Link][4]

  • inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis UniProt[Link][5]

Sources

Exploratory

Engineering Bis-Thiazole Architectures: A Technical Guide to 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Derivatives

Executive Summary In the landscape of modern medicinal chemistry, the rational design of heterocyclic pharmacophores is paramount for developing highly selective therapeutic agents. The compound 2-(2-Ethyl-1,3-thiazol-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of heterocyclic pharmacophores is paramount for developing highly selective therapeutic agents. The compound 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (CAS: 1209735-50-1) represents a highly versatile, bifunctional building block[1]. The 1,3-thiazole core is a privileged scaffold embedded in numerous FDA-approved drugs, including the antineoplastic agent Dasatinib and the antiretroviral Ritonavir, due to its favorable pharmacokinetic profile and robust target engagement capabilities[2].

This technical whitepaper explores the chemical biology, synthetic methodologies, and pharmacological applications of derivatives synthesized from this specific ethanethioamide precursor. By leveraging the highly reactive thioamide moiety, chemists can execute to construct complex bis-thiazole hybrid molecules[3]. These derivatives exhibit profound polypharmacology, acting as potent antimicrobial and antineoplastic agents[4].

Chemical Architecture & Mechanistic Rationale

The utility of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide stems from the precise electronic tuning of its structural components:

  • The 1,3-Thiazole Core: The thiazole ring features a pyridine-like nitrogen (N3) and a thiophene-like sulfur (S1). The lone pair of electrons on the N3 atom is not part of the aromatic π -system, making it an excellent hydrogen bond acceptor[5]. This feature is critical for anchoring the molecule to the hinge region of kinase active sites[6].

  • The C2-Ethyl Substitution: The addition of an ethyl group at the C2 position serves a dual purpose. Sterically, it can occupy specific hydrophobic pockets within target receptors. Physicochemically, it increases the lipophilicity (LogP) of the scaffold, thereby enhancing passive diffusion across the phospholipid bilayer of bacterial and mammalian cell membranes[7].

  • The C4-Ethanethioamide Moiety: The terminal thioamide group (-C(=S)NH 2​ ) is the synthetic engine of this molecule. Sulfur is significantly less electronegative and more polarizable than oxygen, making the thioamide sulfur a "soft" and highly potent nucleophile[4]. This reactivity dictates its primary use: acting as a binucleophile in condensation reactions with α -haloketones to generate a second, linked thiazole ring.

Synthetic Methodologies & Experimental Workflows

To synthesize bis-thiazole derivatives, a two-stage workflow is typically employed: the generation of the thioamide from a nitrile precursor, followed by a Hantzsch cyclization.

Protocol 1: Synthesis of the Ethanethioamide Precursor

Objective: Convert 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile to 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide.

Causality & Rationale: Hydrogen sulfide (H 2​ S) gas is used to introduce the sulfur atom. Triethylamine (Et 3​ N) is employed not merely as a base, but to facilitate the deprotonation of H 2​ S, generating the highly nucleophilic hydrosulfide ion (HS⁻). This ion subsequently attacks the electrophilic carbon of the nitrile group to form the thioamide.

Step-by-Step Procedure:

  • Dissolve 10.0 mmol of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile in 30 mL of absolute ethanol in a round-bottom flask.

  • Add 1.5 mmol (catalytic) of Et 3​ N to the solution and cool the mixture to 0°C using an ice bath.

  • Bubble dry H 2​ S gas through the solution at a steady rate for 2 hours, maintaining the temperature at 0°C.

  • Seal the flask and allow the reaction to stir at room temperature for an additional 12 hours.

  • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The conversion of the non-polar nitrile to the highly polar, hydrogen-bonding thioamide results in a significant reduction in the retention factor (R f​ ). Furthermore, the product spot will actively stain with iodine vapor due to the oxidizable sulfur center.

  • Concentrate the mixture in vacuo and recrystallize the crude residue from hot ethanol to yield the pure thioamide.

Protocol 2: Hantzsch Cyclization to Bis-Thiazole Derivatives

Objective: Construct a methylene-bridged bis-thiazole by reacting the thioamide with an α -haloketone.

Causality & Rationale: The relies on the differential reactivity of the thioamide[4]. The soft thioamide sulfur selectively attacks the soft electrophilic α -carbon of the haloketone, displacing the halide. Subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon forms a cyclic intermediate, which rapidly dehydrates to achieve aromaticity[8]. Et 3​ N is added to scavenge the generated hydrobromic acid (HBr), preventing the protonation of the thiazole nitrogen, which would otherwise stall the cyclization.

Step-by-Step Procedure:

  • Dissolve 5.0 mmol of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide and 5.5 mmol of an α -haloketone (e.g., 2-bromo-1-phenylethan-1-one) in 25 mL of anhydrous 1,4-dioxane[9].

  • Add 5.5 mmol of Et 3​ N dropwise to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to 90°C for 4–6 hours.

  • Self-Validation Step: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice containing saturated aqueous NaHCO 3​ . This step serves a dual purpose: it neutralizes residual acid (preventing the formation of water-soluble thiazolium salts) and forces the free-base bis-thiazole to precipitate out of the aqueous layer, providing immediate visual confirmation of product formation.

  • Filter the precipitate under vacuum, wash with distilled water, and purify via silica gel column chromatography to isolate the target bis-thiazole derivative.

Systems Biology & Target Pathways (Visualizations)

The following diagrams map the synthetic logic and the proposed biological mechanism of action for the resulting bis-thiazole derivatives.

SyntheticWorkflow Nitrile 2-(2-Ethyl-1,3-thiazol-4-yl) acetonitrile Thioamide 2-(2-Ethyl-1,3-thiazol-4-yl) ethanethioamide Nitrile->Thioamide H2S gas, Et3N EtOH, 0°C → RT (Thioamidation) BisThiazole Bis-thiazole Hybrid Scaffold Thioamide->BisThiazole α-Haloketone, Et3N 1,4-Dioxane, Reflux (Hantzsch Cyclization)

Figure 1: Synthetic workflow for the generation of bis-thiazole derivatives via Hantzsch cyclization.

MoA cluster_Target Biological Target (e.g., Kinase Active Site) Pharmacophore Bis-thiazole Pharmacophore Hinge Hinge Region (H-Bonding via N3) Pharmacophore->Hinge Hydrophobic Hydrophobic Pocket (C2-Ethyl Interaction) Pharmacophore->Hydrophobic Cleft Allosteric Cleft (Second Thiazole Ring) Pharmacophore->Cleft Downstream Inhibition of Downstream Signaling Hinge->Downstream Hydrophobic->Downstream Cleft->Downstream Phenotype Apoptosis / Growth Arrest Downstream->Phenotype Pathway Blockade

Figure 2: Proposed molecular interactions of bis-thiazole derivatives within a kinase active site.

Pharmacological Applications (Data Presentation)

Derivatives synthesized from thiazole-thioamides, particularly bis-thiazoles, have been extensively validated in preclinical models. The dual-ring system provides a rigid, highly conjugated framework that intercalates with DNA or binds deeply into enzymatic pockets[7].

The table below summarizes the quantitative pharmacological profile of representative bis-thiazole classes derived from similar synthetic pathways[4][7][8][10].

Table 1: Pharmacological Profile of Representative Bis-Thiazole Derivatives

Compound ClassTarget Pathogen / Cell LineAssay TypePotency RangeProposed Mechanism
Methylene-bridged Bis-thiazoles Staphylococcus aureus (MRSA)MIC0.7 – 3.125 µg/mLDisruption of bacterial cell wall synthesis / DNA gyrase inhibition
Diphenyl ether-linked Bis-thiazoles Escherichia coliMIC6.25 – 12.5 µg/mLInhibition of bacterial protein synthesis
Hydrazonoyl-linked Bis-thiazoles HCT-116 (Colon Carcinoma)IC 50​ 4.9 – 6.6 µg/mLCell cycle arrest and induction of apoptosis
Thienothiophene-linked Bis-thiazoles HepG2 (Hepatocellular Carcinoma)IC 50​ 5.2 – 8.4 µg/mLKinase inhibition (e.g., PI3K/AKT pathway blockade)

Conclusion & Future Perspectives

The compound 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is far more than a simple organic intermediate; it is a highly programmable pharmacophore precursor. By capitalizing on the differential nucleophilicity of its thioamide tail, researchers can rapidly generate libraries of bis-thiazole derivatives. Future applications of this scaffold lie in the development of Proteolysis Targeting Chimeras (PROTACs), where the bis-thiazole unit can serve as a highly specific target-binding warhead, and in the synthesis of novel Antibody-Drug Conjugates (ADCs) for targeted oncology.

References

  • Organic Chemistry Portal. "Thiazole synthesis". Organic Chemistry Portal.[Link]

  • Wikipedia. "Thiazole". Wikipedia, The Free Encyclopedia. [Link]

  • Yassmen A El-Gabry et al. "Synthesis of novel scaffolds based on bis-thiazole or bis-triazolothiadiazine linked to quinoxaline as new hybrid molecules". Synthetic Communications (Taylor & Francis).[Link]

  • Global Research Online. "A Review on Synthesis and Biological Activity of Thiazole and its Derivatives". International Journal of Pharmaceutical Sciences and Research.[Link]

  • L. C. Botezatu et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives". PubMed Central (PMC).[Link]

  • M. Ayati et al. "Thiazole Ring—A Biologically Active Scaffold". PubMed Central (PMC).[Link]

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Foundational

An In-Depth Technical Guide to the Plasma Stability and Half-Life of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is paramount. Among the initial hurdles a potential therapeutic agent must clear is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is paramount. Among the initial hurdles a potential therapeutic agent must clear is its stability within the systemic circulation. Plasma, a complex aqueous environment rich in enzymes, presents a formidable challenge to the chemical integrity of xenobiotics. This guide provides a comprehensive framework for assessing the stability and determining the in vitro half-life of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, a molecule featuring a thiazole core and a thioamide functional group.

The stability of a compound in plasma directly influences its bioavailability, duration of action, and ultimately, its therapeutic efficacy. Compounds that degrade rapidly in plasma often exhibit short in vivo half-lives and high clearance rates, potentially rendering them ineffective.[1] Conversely, prodrugs may be designed for controlled enzymatic cleavage in plasma to release the active moiety. Therefore, a robust and early assessment of plasma stability is a critical decision-making point in the progression of a drug candidate.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the structural attributes of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide that may influence its stability, outline potential degradation pathways, provide detailed experimental protocols for stability assessment, and describe the bioanalytical and data analysis methodologies required to generate reliable and interpretable results.

Structural Considerations and Potential Liabilities

The structure of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide contains two key functional groups that warrant close examination: the 1,3-thiazole ring and the ethanethioamide side chain.

  • The Thiazole Ring: Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[2] While its aromaticity confers a degree of stability, the thiazole ring is not metabolically inert. It is susceptible to oxidation catalyzed by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[3][4] The primary metabolic pathways for thiazole rings include epoxidation across the C=C double bond and S-oxidation at the sulfur atom.[5][6] These oxidative transformations can significantly alter the compound's properties and lead to its degradation.

  • The Thioamide Group: The thioamide functional group (C=S)NH₂) is an isostere of the more common amide group. This substitution of sulfur for oxygen alters the group's electronic and steric properties. Thioamides are generally more resistant to hydrolysis by proteases than their amide counterparts, a property that has been exploited to increase the stability of peptide-based drugs.[7][8] However, they are not immune to enzymatic degradation. Plasma contains a variety of hydrolases, such as esterases and amidases, that can potentially catalyze the hydrolysis of the thioamide bond, though often at a slower rate than for amides.[1][9] The stability of the thioamide can also be influenced by the surrounding chemical structure.

Potential Degradation Pathways in Plasma

The degradation of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide in plasma is likely to be a result of enzymatic activity. While non-enzymatic chemical hydrolysis can occur, it is generally less significant at physiological pH (7.4).

Enzymatic Degradation
  • Hydrolysis: Plasma contains numerous esterases and other hydrolases that can act on a variety of functional groups.[1] The primary site for hydrolysis in the target molecule is the thioamide bond. Cleavage of this bond would result in the formation of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid and thiourea or related sulfur-containing species.

  • Oxidation: Although the liver is the primary site of oxidative drug metabolism, some cytochrome P450 (CYP) activity can be present in extrahepatic tissues, and their role in plasma-based assays should be considered, especially if using plasma from species with known extrahepatic CYP expression. As previously mentioned, the thiazole ring is a target for CYP-mediated oxidation.[4][5] This could lead to the formation of S-oxides or epoxides, which may be unstable and undergo further reactions.

The following diagram illustrates these potential metabolic transformations.

cluster_0 Potential Metabolic Pathways Parent 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Hydrolysis_Product 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid + Sulfur byproducts Parent->Hydrolysis_Product Plasma Hydrolases (e.g., Amidases) Oxidation_Product_S Thiazole S-oxide Metabolite Parent->Oxidation_Product_S CYP450 Oxidation Oxidation_Product_Epoxide Thiazole Epoxide Metabolite Parent->Oxidation_Product_Epoxide CYP450 Oxidation

Caption: Potential enzymatic degradation routes for the target molecule in plasma.

Experimental Protocol for In Vitro Plasma Stability Assessment

This section provides a robust, step-by-step protocol for determining the in vitro stability of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide in plasma from various species (e.g., human, rat, mouse).

Materials and Reagents
  • Test Compound: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

  • Plasma: Pooled, heparinized plasma from the desired species (e.g., human, rat, mouse). Store at -80°C.

  • Solvents: DMSO (ACS grade), Acetonitrile (ACN, LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar and stable compound not found in plasma (e.g., a deuterated analog or a stable compound from the same chemical series).

  • Control Compounds:

    • Positive Control (Unstable): A compound known to be rapidly hydrolyzed in plasma (e.g., Procaine).

    • Negative Control (Stable): A compound known to be stable in plasma (e.g., Verapamil).

  • Equipment: 37°C water bath or incubator, microcentrifuge tubes, precision pipettes, vortex mixer, refrigerated centrifuge, 96-well plates, LC-MS/MS system.

Experimental Workflow Diagram

cluster_workflow Plasma Stability Assay Workflow prep 1. Prepare Solutions - Test Compound (1 mM in DMSO) - Controls (1 mM in DMSO) - Plasma (Thaw on ice) preheat 2. Pre-heat Plasma Pre-incubate plasma aliquots at 37°C for 5 min. prep->preheat initiate 3. Initiate Reaction Add test compound/controls to plasma (Final concentration: 1 µM) Vortex gently. preheat->initiate sample 4. Time-Point Sampling Remove aliquots at specified times (e.g., 0, 15, 30, 60, 120 min) initiate->sample quench 5. Quench Reaction Add aliquots to cold ACN containing Internal Standard (IS) to precipitate proteins. sample->quench centrifuge 6. Centrifuge Pellet precipitated proteins (e.g., 14,000 rpm, 10 min, 4°C) quench->centrifuge analyze 7. Analyze Supernatant Transfer supernatant to new plate/vials for LC-MS/MS analysis. centrifuge->analyze calculate 8. Data Analysis Calculate % remaining vs. T0 Determine half-life (t½) analyze->calculate

Caption: Step-by-step workflow for the in vitro plasma stability assay.

Detailed Procedure
  • Preparation:

    • Prepare a 1 mM stock solution of the test compound, positive control, and negative control in DMSO.

    • Thaw frozen plasma on ice and centrifuge at ~2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant for the assay.

    • Prepare the quenching solution: Acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL). Keep this solution at -20°C.

  • Incubation:

    • Aliquot the required volume of plasma (e.g., 495 µL) into microcentrifuge tubes for each time point.

    • Pre-incubate the plasma at 37°C for 5 minutes.

    • To initiate the reaction, add 5 µL of the 1 mM compound stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM (the final DMSO concentration should be ≤1%). Vortex gently to mix. Note: A lower final compound concentration, such as 1 µM, is often preferred and can be used by adjusting stock concentrations accordingly.[10]

  • Sampling and Quenching:

    • At each designated time point (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.[11]

    • Immediately add the aliquot to a tube containing a fixed volume of the cold quenching solution (e.g., 200 µL).[11] This terminates the enzymatic reaction and precipitates plasma proteins.

    • The T=0 sample is prepared by adding the quenching solution to the plasma before adding the test compound, or as close to the time of addition as possible.

  • Sample Processing:

    • Vortex all quenched samples vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[11]

    • Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately quantifying the parent compound's disappearance over time.

Sample Preparation

The protein precipitation method described above is a common and effective technique for plasma sample cleanup.[12][13] It is rapid and removes the majority of proteins that can interfere with the analysis and damage the LC column. For compounds that experience significant matrix effects, more rigorous cleanup like solid-phase extraction (SPE) may be considered.[14]

Chromatography
  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is a typical starting point.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is common. The gradient should be optimized to provide a sharp, symmetrical peak for the analyte, well-resolved from any plasma components and potential metabolites.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 2-10 µL.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is a likely choice for this molecule due to the presence of nitrogen atoms that are readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves tuning the mass spectrometer to monitor a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more of its characteristic product ions generated by collision-induced dissociation.

  • MRM Transition Tuning:

    • Infuse a standard solution of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide directly into the mass spectrometer to find the mass-to-charge ratio (m/z) of the precursor ion.

    • Perform a product ion scan to identify stable and intense fragment ions.

    • Optimize the collision energy to maximize the intensity of the chosen product ion.

    • Repeat this process for the internal standard.

ParameterRecommended Starting Point
LC Column C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Structurally similar stable analog
Sample Prep Protein Precipitation with Acetonitrile

Data Analysis and Interpretation

Quantification

The concentration of the analyte at each time point is determined by the peak area ratio of the analyte to the internal standard (IS). This ratio corrects for variations in sample processing and instrument response.

Half-Life (t½) Calculation

The in vitro half-life is a measure of the time it takes for 50% of the parent compound to be eliminated from the plasma.

  • Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Analyte/IS Peak Area Ratio at time t) / (Analyte/IS Peak Area Ratio at T=0) * 100

  • Plot the Data: Plot the natural logarithm (ln) of the percent remaining versus the incubation time.

  • Determine the Slope: Perform a linear regression on the data points. The slope of this line (k) represents the elimination rate constant.

  • Calculate Half-Life: The half-life (t½) is calculated from the slope using the following equation:[11][15]

    • t½ = -0.693 / k

Incubation Time (min)Peak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
02.50100.04.605
152.1586.04.454
301.8574.04.304
601.3052.03.951
900.9036.03.584
1200.6224.83.211

This is a table of hypothetical data for illustrative purposes.

Interpretation of Results

The calculated in vitro half-life allows for the classification of the compound's stability. While classification schemes can vary, a general guideline is as follows:

  • High Stability: t½ > 120 minutes

  • Moderate Stability: 30 < t½ < 120 minutes

  • Low Stability: t½ < 30 minutes

A compound with low plasma stability may face challenges with in vivo efficacy due to rapid clearance.[1] Such a finding would prompt medicinal chemists to consider structural modifications to improve stability, for instance, by sterically hindering the liable thioamide group or altering the electronics of the thiazole ring to reduce its susceptibility to oxidation.

Conclusion

The systematic evaluation of plasma stability is a non-negotiable step in early drug discovery. For 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, the presence of both a thioamide group and a thiazole ring presents potential metabolic liabilities that must be experimentally assessed. The comprehensive protocol detailed in this guide, from experimental design and execution to LC-MS/MS analysis and data interpretation, provides a robust framework for researchers to accurately determine the compound's in vitro half-life. The resulting data are crucial for making informed decisions, guiding lead optimization efforts, and ultimately increasing the probability of developing a successful therapeutic agent.

References

  • Parveen, A., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1539–1553. Available from: [Link]

  • Parveen, A., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv. Available from: [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Parveen, A., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Available from: [Link]

  • Karageorgiou, V., et al. (2016). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. Available from: [Link]

  • de Oliveira, I. P., et al. (2024). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC. Available from: [Link]

  • Cyprotex. (n.d.). Plasma Stability Assay. Evotec. Retrieved from [Link]

  • Phenomenex. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. Retrieved from [Link]

  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Giorgetti, A., & Tagliabracci, A. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available from: [Link]

  • Parveen, A., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Available from: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link]

  • Al-Majdhoub, Z. O., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Mahanta, N., et al. (2019). Enzymatic thioamidation of peptide backbones. PMC. Available from: [Link]

  • Deranged Physiology. (2025, March 2). Half-life. Retrieved from [Link]

  • Miller, L. P., et al. (2018). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. PMC. Available from: [Link]

  • Wang, Y., et al. (2023). Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics. Frontiers in Pharmacology. Available from: [Link]

  • Marcelín-Jiménez, G., et al. (2012). Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. Semantic Scholar. Available from: [Link]

  • Wang, T., et al. (2015). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. PMC. Available from: [Link]

  • Li, W., et al. (2014). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. Available from: [Link]

  • Kim, H., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

Application Note: Synthesis and Validation Protocol for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Target Compound: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (CAS: 1209735-50-1)[1] Field Application: Medicinal Chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

Target Compound: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (CAS: 1209735-50-1)[1] Field Application: Medicinal Chemistry, Heterocyclic Building Blocks, and Small Molecule Therapeutic Agents.

Strategic Overview & Mechanistic Rationale

Thioamides and thiazoles are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of small molecule therapeutics targeting neurodegenerative conditions, analgesia, and kinase inhibition[2]. The target compound, 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, combines both moieties, offering a versatile anchor for further functionalization into complex chemical probes[3].

To synthesize this compound efficiently, we employ a two-stage convergent approach.

  • Hantzsch Thiazole Synthesis: The core 1,3-thiazole ring is constructed via a classical Hantzsch cyclocondensation. By reacting propanethioamide with an α -haloketone bearing a nitrile group (4-chloro-3-oxobutanenitrile), we establish the 2-ethyl and 4-cyanomethyl substituents simultaneously. This method is highly reliable and frequently utilized for synthesizing complex thiazole-containing FDA-approved drugs[4].

  • Thioamidation: The pendant nitrile group is subsequently converted to a thioamide. To maintain a strict safety profile and avoid the severe inhalation hazards associated with gaseous hydrogen sulfide ( H2​S ), this protocol utilizes aqueous ammonium sulfide ( (NH4​)2​S ) as the sulfur donor.

Synthetic Workflow Diagram

G SM1 Propanethioamide (Thioamide Source) Step1 Step 1: Hantzsch Cyclization (EtOH, Reflux, 2-4h) SM1->Step1 SM2 4-Chloro-3-oxobutanenitrile (Alpha-haloketone) SM2->Step1 Int1 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (Isolated Intermediate) Step1->Int1 Step2 Step 2: Thioamidation ((NH4)2S, MeOH, 40°C, 12h) Int1->Step2 Product 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (Target Compound) Step2->Product

Fig 1: Two-step synthetic workflow for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Causality Insight: Ethanol is selected as the solvent because its moderate boiling point (78°C) provides optimal thermal energy for the cyclodehydration step without causing degradation of the sensitive α -haloketone[4].

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Dissolve 4-chloro-3-oxobutanenitrile (1.0 equiv, 10.0 mmol) in 50 mL of anhydrous ethanol.

  • Addition: Slowly add propanethioamide (1.05 equiv, 10.5 mmol) to the stirring solution at room temperature. The slight excess of thioamide ensures complete consumption of the alkylating agent.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) for 3 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1) until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the resulting residue with saturated aqueous NaHCO3​ (30 mL) to deprotonate the thiazolium intermediate, then extract with Dichloromethane (DCM) ( 3×30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the intermediate 2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile.

Step 2: Conversion to 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

Causality Insight: Converting nitriles to thioamides conventionally uses H2​S gas, which poses severe toxicity risks. By substituting this with a 20% aqueous solution of ammonium sulfide in methanol, we maintain nucleophilic efficiency while ensuring a highly controlled, self-validating, and safe benchtop protocol[3].

  • Preparation: In a 100 mL pressure-resistant vessel, dissolve the purified 2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (1.0 equiv, 5.0 mmol) in 20 mL of Methanol.

  • Reagent Addition: Add 20% aqueous Ammonium Sulfide ( (NH4​)2​S ) solution (3.0 equiv, 15.0 mmol) dropwise.

  • Reaction: Seal the vessel and heat the mixture gently to 40°C for 12 hours. The mild heating accelerates the nucleophilic addition of the sulfide anion to the nitrile carbon.

  • Quenching & Extraction: Cool the reaction to 0°C. Dilute with 50 mL of cold water to precipitate the crude thioamide. Extract the aqueous layer with Ethyl Acetate ( 3×25 mL).

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual aqueous impurities, dry over MgSO4​ , and evaporate the solvent in vacuo.

  • Final Purification: Recrystallize the crude product from a mixture of Ethanol/Water or purify via silica gel chromatography to afford pure 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide[1].

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters.

Analytical MethodExpected Target Data for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamideDiagnostic Significance
LC-MS (ESI+) [M+H]+=201.05 m/zConfirms the exact molecular weight of the target compound ( C7​H10​N2​S2​ ).
1 H NMR ( 400 MHz, CDCl3​ ) δ 8.50 (br s, 1H, NH ), 7.80 (br s, 1H, NH ), 7.05 (s, 1H, Thiazole- CH ), 4.05 (s, 2H, CH2​ -CS), 3.05 (q, 2H, CH2​ -CH3), 1.40 (t, 3H, CH3​ )Validates the structural connectivity; specifically, the broad thioamide protons and the intact thiazole aromatic proton.
13 C NMR ( 100 MHz, CDCl3​ ) δ 205.0 ( C=S ), 172.5 (Thiazole- C2 ), 150.2 (Thiazole- C4 ), 115.0 (Thiazole- C5 ), 45.5 ( CH2​ -CS), 27.0 ( CH2​ -CH3), 14.5 ( CH3​ )The peak at ~205 ppm is the definitive marker for the successful formation of the thioamide carbon.
FT-IR (ATR) ~3300-3100 cm−1 (N-H stretch), ~1620 cm−1 (C=N stretch), ~1400 cm−1 (C=S stretch)Confirms the presence of the primary thioamide functional group.

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Application

Application Notes and Protocols: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Structural Rationale In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of molecular scaffolds is critical for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (CAS: 1209735-50-1) [1] represents a highly versatile, bifunctional building block.

This molecule combines two privileged motifs:

  • The 2-Ethyl-1,3-thiazole Core: Provides a lipophilic ethyl appendage ideal for occupying hydrophobic pockets (e.g., the selectivity pocket of kinases), while the thiazole nitrogen serves as a potent hydrogen-bond acceptor.

  • The Ethanethioamide Appendage: Unlike standard amides, thioamides feature a highly polarizable carbon-sulfur double bond. The sulfur atom acts as a "soft" nucleophile, making it an exceptional precursor for divergent cyclization reactions[2], and a metabolically stable isostere for peptide bonds.

Physicochemical Profiling

Understanding the baseline properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical Profile & Medicinal Chemistry Rationale

PropertyValueMechanistic Rationale
CAS Number 1209735-50-1Unique identifier for library registration and procurement[1].
Molecular Weight 186.30 g/mol Low MW fragment; ideal starting point for Fragment-Based Drug Discovery (FBDD).
Molecular Formula C₇H₁₀N₂S₂High heteroatom-to-carbon ratio enhances target interaction potential.
H-Bond Donors 1 (-NH₂)Essential for hinge-region binding in kinase targets.
H-Bond Acceptors 3 (N, S, S)Facilitates diverse binding modes and improves aqueous solubility.
Thioamide Reactivity HighSulfur acts as a soft nucleophile, enabling rapid, thermodynamically driven cyclization[2].

Core Application I: Divergent Synthesis of Bis-Thiazole Pharmacophores

Bis-heterocyclic compounds, particularly bis-thiazoles, are ubiquitous in antimicrobial agents and targeted oncology drugs[3]. 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is the premier precursor for generating these scaffolds via the Hantzsch Thiazole Synthesis .

Mechanistic Causality

The choice to use a thioamide over an amide is rooted in Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom of the thioamide is a "soft" nucleophile, which selectively and rapidly attacks the "soft" electrophilic α-carbon of an α-haloketone. This avoids competing reactions at the "hard" carbonyl carbon. Following S-alkylation, an intramolecular cyclodehydration occurs, driven by the thermodynamic stability of the newly formed aromatic 1,3-thiazole ring[2].

SynthesisWorkflow A 2-(2-Ethyl-1,3-thiazol-4-yl) ethanethioamide (Nucleophile) C S-Alkylation Intermediate A->C EtOH, 80°C Soft Nucleophilic Attack B α-Haloketone (Electrophile) B->C D Cyclodehydration (-H2O, -HX) C->D Intramolecular Condensation E Bis-Thiazole Pharmacophore D->E Aromatization

Fig 1. Hantzsch thiazole synthesis workflow utilizing thioamide nucleophilicity.

Protocol: Standardized Hantzsch Cyclization

Table 2: Experimental Optimization Parameters

Solvent SystemTempTimeYield (%)Causality / Rationale
Ethanol (Absolute) 80°C2-4 h85-92%Protic solvent stabilizes the leaving halide; optimal thermodynamic control.
DMF / K₂CO₃ 90°C6-8 h60-75%Base promotes enolization but can lead to thioamide degradation.
Acetonitrile 60°C12 h40-50%Aprotic environment slows down the critical cyclodehydration step.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 1.0 equivalent of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (1.0 mmol, 186.3 mg) in 5.0 mL of absolute ethanol.

  • Electrophile Addition: Add 1.05 equivalents of the chosen α-bromoketone dropwise at room temperature. Note: A slight excess ensures complete consumption of the thioamide, while avoiding over-alkylation.

  • Thermal Activation: Elevate the reaction temperature to 80°C (reflux) for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV detection at 254 nm).

  • Isolation: Cool the reaction mixture to 0°C. The hydrobromide salt of the bis-thiazole product will typically precipitate. Filter and wash with cold diethyl ether.

  • Self-Validation (QC):

    • ¹³C NMR: Confirm the disappearance of the highly deshielded thioamide C=S carbon (typically ~195-205 ppm) and the appearance of a new aromatic thiazole C=N carbon (~160-165 ppm).

    • LC-MS: Validate the mass shift corresponding to the loss of H₂O and HBr.

Core Application II: Target-Directed Ligand Discovery (Kinase Inhibition)

Bis-thiazole derivatives synthesized from 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide are frequently deployed as competitive inhibitors for Receptor Tyrosine Kinases (RTKs)[3].

Structural Biology Rationale

The ethyl group of the primary thiazole acts as a hydrophobic "anchor," penetrating deep into the lipophilic specificity pocket of the kinase domain. Simultaneously, the nitrogen atoms of the bis-thiazole system engage in critical hydrogen bonding with the backbone amides of the kinase "hinge region," effectively outcompeting ATP.

KinaseInhibition Signal Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK Activation) Signal->Receptor Ligand Binding Kinase Intracellular Kinase (Target Enzyme) Receptor->Kinase Phosphorylation Effector Downstream Effectors (e.g., MEK/ERK) Kinase->Effector ATP Hydrolysis & Signal Transduction Inhibitor Bis-Thiazole Ligand (Thioamide-Derived) Inhibitor->Kinase Competitive ATP-Site Hinge Binding Response Cellular Proliferation & Survival Effector->Response Gene Expression

Fig 2. Mechanism of action for thioamide-derived bis-thiazole kinase inhibitors.

Core Application III: Isosteric Replacement in Peptidomimetics

Metabolic instability is a primary bottleneck in peptide-based drug development. Incorporating 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide as a building block allows for the strategic replacement of vulnerable amide bonds with thioamides.

Mechanistic Causality

The larger van der Waals radius and lower electronegativity of sulfur compared to oxygen restrict rotation around the C-N bond, locking the peptidomimetic into a biologically active conformation. More importantly, endogenous proteases rely on the specific electronic signature of the oxygen-containing carbonyl group for nucleophilic attack; they fail to recognize or cleave the C=S bond, drastically increasing the in vivo half-life of the drug.

Protocol: Metabolic Stability Validation (HLM Assay)

To ensure the thioamide incorporation successfully yields a metabolically stable compound, an in vitro Human Liver Microsome (HLM) assay must be performed as a self-validating step.

Methodology:

  • Incubation: Incubate 1 µM of the thioamide-derived compound with 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Criterion: A successful thioamide isostere should exhibit an intrinsic clearance ( CLint​ ) at least 3-fold lower than its corresponding oxygen-amide matched molecular pair.

References

  • Title: WO2018193387A1 - Heterocyclic compounds with microbiocidal properties Source: Google Patents URL

Sources

Method

Application Notes and Protocols: Leveraging 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide as a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Heterocyclic Thioamide 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a fascinating heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Heterocyclic Thioamide

2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a fascinating heterocyclic compound that presents a confluence of two chemically significant moieties: a substituted thiazole ring and a thioamide functional group. The thiazole core is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs due to its diverse biological activities.[1][2] The thioamide group, a bioisosteric analogue of the more common amide bond, offers unique physicochemical properties that can enhance metabolic stability, receptor binding, and cell permeability.[3][4] This guide provides an in-depth exploration of how to strategically utilize 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide as a chemical building block in synthetic and medicinal chemistry endeavors. We will delve into its application in the synthesis of complex heterocyclic systems and its role as a bioisostere in drug design.

Core Principles of Reactivity and Application

The utility of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide as a building block stems primarily from the reactivity of its thioamide functional group. Thioamides are versatile intermediates in organic synthesis, capable of participating in a variety of cyclization and functional group transformation reactions.[5]

Two principal applications will be explored in detail:

  • Synthesis of Bis-Thiazole Derivatives via Hantzsch Thiazole Synthesis: The thioamide moiety can react with α-haloketones in the classic Hantzsch thiazole synthesis to construct a second thiazole ring, leading to the formation of novel bis-thiazole compounds.[6][7] These structures are of significant interest in materials science and medicinal chemistry due to their extended conjugation and potential for enhanced biological activity.

  • Bioisosteric Replacement of Amides in Drug Discovery: The thioamide group can serve as a replacement for an amide group in biologically active molecules. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.[3][4]

Application 1: Synthesis of Novel Bis-Thiazole Systems

The Hantzsch thiazole synthesis is a robust and widely employed method for the construction of the thiazole ring.[7] In this application, the thioamide functionality of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide acts as the key nucleophile.

Reaction Principle

The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide C Mixing in Solvent (e.g., Ethanol) A->C B α-Haloketone (e.g., 2-bromoacetophenone) B->C D Heating / Reflux C->D E Neutralization (e.g., NaHCO3) D->E F Extraction E->F G Purification (e.g., Chromatography) F->G H Bis-Thiazole Derivative G->H

Caption: General workflow for the Hantzsch synthesis of bis-thiazole derivatives.

Detailed Protocol: Synthesis of 2-Ethyl-4-((2-phenyl-1,3-thiazol-4-yl)methyl)-1,3-thiazole

This protocol describes a representative synthesis of a bis-thiazole derivative using 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide and 2-bromoacetophenone.

Materials:

  • 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

  • 2-Bromoacetophenone

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (1.0 eq) in absolute ethanol (20 mL/g of thioamide).

  • Addition of α-Haloketone: To the stirred solution, add 2-bromoacetophenone (1.05 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Ethyl-4-((2-phenyl-1,3-thiazol-4-yl)methyl)-1,3-thiazole.

Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the formation of the new thiazole ring.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • FT-IR Spectroscopy: To observe the disappearance of the C=S stretch of the thioamide and the appearance of characteristic thiazole ring vibrations.

Table 1: Representative Reaction Parameters and Expected Yields

α-HaloketoneSolventReaction Time (h)Expected Yield (%)
2-BromoacetophenoneEthanol4-675-85
2-Chloro-1-(4-chlorophenyl)ethanoneIsopropanol5-770-80
Ethyl bromopyruvateAcetonitrile3-580-90

Diagram 2: Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Thioamide R-C(=S)NH₂ Intermediate1 R-C(=NH₂)S-CH₂C(=O)R' Thioamide->Intermediate1 Nucleophilic Attack (S on CH₂) -HX Haloketone R'-C(=O)CH₂-X Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H₂O) Thiazole Substituted Thiazole Intermediate3->Thiazole Aromatization

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Application 2: Bioisosteric Replacement in Medicinal Chemistry

The concept of bioisosterism involves the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or pharmacokinetic properties.[3] The thioamide group is a well-established bioisostere for the amide group.[4]

Rationale for Thioamide as an Amide Bioisostere

Replacing an amide with a thioamide introduces subtle yet significant changes to the molecule's properties:

  • Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[3] This can alter the binding affinity and selectivity for a biological target.

  • Conformational Rigidity: The rotational barrier around the C-N bond in a thioamide is higher than in an amide, leading to a more conformationally restricted structure.[3] This can be advantageous for locking a molecule into a bioactive conformation.

  • Metabolic Stability: The thioamide bond is generally more resistant to enzymatic hydrolysis than the amide bond, which can lead to an increased half-life of a drug in the body.

  • Lipophilicity: The sulfur atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Conceptual Framework for Bioisosteric Replacement

This section outlines a conceptual workflow for evaluating 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide as a bioisostere for a hypothetical amide-containing drug candidate.

1. Identification of the Target Amide:

  • Identify a lead compound containing an amide functionality that is critical for its biological activity but may be a liability for metabolic instability.

2. Synthesis of the Thioamide Analogue:

  • Synthesize the corresponding thioamide analogue. If starting from the corresponding amide, a thionation reaction using a reagent like Lawesson's reagent is a common method.

3. In Vitro Biological Evaluation:

  • Primary Assay: Compare the biological activity (e.g., IC₅₀, EC₅₀) of the thioamide analogue with the original amide compound in a primary biological assay.

  • Metabolic Stability Assay: Incubate both compounds with liver microsomes or other relevant metabolic systems to assess their relative metabolic stability.

4. In Vivo Pharmacokinetic Studies:

  • If the in vitro data is promising, conduct pharmacokinetic studies in an appropriate animal model to determine parameters such as half-life, bioavailability, and clearance.

Table 2: Comparison of Physicochemical Properties: Amide vs. Thioamide

PropertyAmide (-CONH₂)Thioamide (-CSNH₂)Implication in Drug Design
Hydrogen Bond Acceptor Strength StrongWeakerAltered receptor binding interactions.
Hydrogen Bond Donor Strength WeakerStrongerPotential for new or stronger interactions with the target.
C-N Bond Rotational Barrier LowerHigherIncreased conformational rigidity, potentially improving affinity.
Susceptibility to Hydrolysis HigherLowerImproved metabolic stability and longer in vivo half-life.
Lipophilicity (logP) LowerHigherCan influence cell permeability and distribution.

Diagram 3: Logic Flow for Bioisosteric Replacement Strategy

Bioisostere_Logic Start Identify Lead Compound with Amide Moiety Synthesis Synthesize Thioamide Analogue (e.g., using Lawesson's Reagent) Start->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Decision Improved Properties? InVitro->Decision InVivo In Vivo PK Studies Success Optimized Lead Compound InVivo->Success Decision->InVivo Yes Failure Re-evaluate or Modify Strategy Decision->Failure No

Caption: Decision-making workflow for a thioamide bioisosteric replacement strategy.

Conclusion and Future Perspectives

2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a valuable and versatile building block for synthetic and medicinal chemists. Its thioamide functionality provides a reactive handle for the construction of complex heterocyclic systems, such as bis-thiazoles, through well-established methodologies like the Hantzsch synthesis. Furthermore, the inherent properties of the thioamide group make it an attractive bioisosteric replacement for amides, offering a strategic approach to overcoming challenges in drug development related to metabolic stability and target engagement. As the demand for novel chemical entities with improved therapeutic profiles continues to grow, the strategic application of unique building blocks like 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide will undoubtedly play a crucial role in advancing the frontiers of chemical and pharmaceutical research.

References

  • Gomha, S. M., et al. (2017). A new series of thiazole derivatives: Synthesis, structural elucidation, antimicrobial activity, molecular modeling and MOE docking. Molecules, 22(6), 945. Available at: [Link]

  • Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

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  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • Patel, R. P., et al. (2013). Synthesis of some novel thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 233-239. Available at: [Link]

  • El-Metwaly, A. M., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(12), 1668. Available at: [Link]

  • Singh, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Chemistry, 27(18), 1545-1565. Available at: [Link]

  • RSC Publishing. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(8), 5195-5207. Available at: [Link]

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  • National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(13), 2977. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8943. Available at: [Link]

  • ResearchGate. (2020). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Current Pharmaceutical Design, 26(39), 4969-4986. Available at: [Link]

  • RSC Publishing. (1999). 1,2,3-Thiadiazol-3-ium-3-methanide (ylide) 1,3-dipoles: cycloaddition–rearrangement sequences leading to substituted 1-(2-vinylthioethenyl)pyrazole systems: azolium 1,3-dipoles. J. Chem. Soc., Perkin Trans. 1, (10), 1415-1420. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

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  • National Center for Biotechnology Information. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(21), 7247. Available at: [Link]

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  • R Discovery. (2020). Condensation–cyclization reaction for one-pot synthesis of 1,3-thiazolidin-4-one derivatives by poly(p-phenylenediamine) grafted on LDHs as a catalyst with green tool. Scientific Reports, 10(1), 14748. Available at: [Link]

  • Academia.edu. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing to their diverse biological activities. Available at: [Link]

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Sources

Application

In vivo dosing guidelines for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

An Application Guide to Establishing In Vivo Dosing Regimens for Novel Thiazole-Based Compounds Exemplified by: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Disclaimer: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a nov...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Establishing In Vivo Dosing Regimens for Novel Thiazole-Based Compounds Exemplified by: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

Disclaimer: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a novel chemical entity for which publicly available in vivo dosing data is not established. This document provides a comprehensive, experience-driven framework for researchers to determine the appropriate dosing guidelines for this compound or other novel small molecules with similar characteristics. The protocols described herein are based on established principles in preclinical drug development and must be adapted based on the specific physicochemical and biological properties of the compound, as well as institutional animal care and use committee (IACUC) guidelines.

Introduction: The Thiazole Scaffold and the Path to In Vivo Testing

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The target compound, 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, belongs to this versatile class. The transition from promising in vitro data to meaningful in vivo efficacy and safety studies is a critical juncture in the drug discovery pipeline.[5][6]

This guide provides the strategic and methodological framework to bridge this gap. We will detail the essential preliminary steps, from formulation development to dose-range finding, and provide robust protocols for administration and pharmacokinetic analysis. The objective is to systematically establish a safe and effective dosing window that maximizes therapeutic potential while minimizing toxicity.[7][8]

Pre-Dosing Imperative: Formulation Development

For many novel small molecules, particularly those with heterocyclic structures, poor aqueous solubility is a primary obstacle to achieving adequate systemic exposure in vivo.[9][10] An effective formulation strategy is not just a preliminary step; it is foundational to the success of all subsequent preclinical studies.[11][12] The primary goal is to develop a safe and stable vehicle that can deliver the compound effectively at the required concentrations.[5]

Vehicle Screening and Selection

The choice of vehicle depends on the compound's physicochemical properties (solubility, stability) and the intended route of administration. A tiered screening approach is recommended.

Table 1: Example Vehicle Screening Cascade for a Novel Thiazole Compound

TierVehicle CompositionTarget ConcentrationAssessment Criteria
10.5% (w/v) Methylcellulose (MC) in water1 mg/mLUniform suspension, stability for 4 hours
210% DMSO / 40% PEG 400 / 50% Saline5 mg/mLClear solution, no precipitation upon dilution
35% N-Methyl-2-pyrrolidone (NMP) / 10% Solutol® HS 15 / 85% Water for Injection (WFI)10 mg/mLClear solution, tolerability in a single animal
420% (w/v) Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) in saline>10 mg/mLClear solution, suitable for intravenous (IV) use

This table presents a hypothetical screening process. The actual vehicles and concentrations must be empirically determined.

Protocol 1: Small-Scale Formulation Preparation and Assessment
  • Preparation: Weigh 10 mg of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide into four separate glass vials.

  • Vehicle Addition: To each vial, add the appropriate volume of a Tier 1-4 vehicle to achieve the target concentration (e.g., 1 mL for a 10 mg/mL target).

  • Solubilization: Vortex each vial vigorously for 2 minutes. If the compound is not fully dissolved (for solutions) or suspended (for suspensions), use a sonicating water bath for 15-minute intervals, checking for dissolution/dispersion visually.

  • Stability Assessment: Let the preparations stand at room temperature. Visually inspect for any signs of precipitation or phase separation at 1, 2, and 4 hours. A formulation is considered viable if it remains a clear solution or a homogenous suspension for the intended duration of the experiment.

  • Rationale: This systematic approach ensures that the chosen formulation can maintain the compound in a bioavailable state from the time of preparation through administration.[5][11] Starting with simple aqueous vehicles and escalating to more complex co-solvent or cyclodextrin systems is a cost-effective and efficient strategy.[9]

Foundational In Vivo Studies: Safety and Exposure

Before efficacy can be assessed, the safety profile and pharmacokinetic behavior of the compound must be understood. This is achieved through a logical sequence of dose-range finding (DRF), Maximum Tolerated Dose (MTD), and pharmacokinetic (PK) studies.

Dosing_Workflow cluster_preclinical Preclinical Dosing Strategy InVitro In Vitro Data (IC50, CC50) Formulation Formulation Development (Protocol 1) InVitro->Formulation Guides solubility targets DRF Dose Range Finding (DRF) Formulation->DRF Enables in vivo delivery MTD Maximum Tolerated Dose (MTD) (Protocol 2) DRF->MTD Informs starting doses PK Pharmacokinetics (PK) (Protocol 3) MTD->PK Defines safe dose for PK Efficacy Efficacy Studies MTD->Efficacy Sets upper dose limit PK->Efficacy Informs dosing frequency

Caption: Workflow for establishing an in vivo dosing regimen.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or more than a 10-20% loss in body weight.[7][13] This study is crucial for setting the upper dose limit for subsequent PK and efficacy studies.

Protocol 2: Acute MTD Determination in Mice
  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, male, 8-10 weeks old).

  • Group Allocation: Acclimatize animals for at least 3 days. Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data (e.g., CC50) and literature on similar compounds, select a starting dose. A common approach is to use a dose escalation factor of 2x or 3x between groups (e.g., Vehicle, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage). Use proper animal handling techniques to minimize stress.[14][15]

  • Monitoring: Observe animals closely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing) and measure body weight daily.

  • Endpoint: The MTD is identified as the highest dose that does not result in mortality, significant clinical signs of distress, or >15% mean body weight loss.[7]

Table 2: Example MTD Study Results (Single Oral Dose)

Group (n=3)Dose (mg/kg)MortalityMean Body Weight Change (Nadir)Clinical Signs ObservedMTD Determination
1 (Vehicle Control)00/3-2%None-
2300/3-4%NoneTolerated
31000/3-8%Mild, transient lethargy at 2-4 hoursMTD = 100 mg/kg
43001/3-18%Severe lethargy, ataxia, ruffled fur in all animalsNot Tolerated
Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical information like half-life (t½), maximum concentration (Cmax), and total exposure (AUC).[5][13] This data is essential for designing a rational dosing schedule (e.g., once vs. twice daily) for efficacy studies.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Use cannulated rats (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate serial blood sampling. This refines the procedure by reducing stress from repeated sampling.

  • Dose Selection: Administer a single dose of the compound well below the MTD (e.g., 20 mg/kg oral and 5 mg/kg IV) to ensure animal welfare and characterize the linear PK range.

  • Administration:

    • Oral (PO) Group (n=3): Administer the formulation via oral gavage.

    • Intravenous (IV) Group (n=3): Administer the IV formulation (e.g., cyclodextrin-based) as a slow bolus via the tail vein. The IV group is essential for determining absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose (0) and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 3: Example Pharmacokinetic Parameters

ParameterOral (PO) @ 20 mg/kgIntravenous (IV) @ 5 mg/kgInterpretation
Cmax (ng/mL)12503500Maximum concentration achieved.
Tmax (hr)1.00.08 (5 min)Time to reach Cmax.
AUC_last (hr*ng/mL)78004500Total drug exposure over the measured time.
(hr)4.54.2Half-life; informs dosing interval. A 4.5 hr half-life may support BID dosing.
Bioavailability (F%) 43%-The fraction of the oral dose that reaches systemic circulation.

Administration Protocols: Best Practices

Proper administration technique is vital for data reproducibility and animal welfare.[15] Always use sterile equipment and follow IACUC-approved procedures.[16]

Admin_Routes cluster_routes Common Administration Routes Oral Oral (PO) Gavage Mimics clinical route Easy administration Subject to first-pass metabolism IV Intravenous (IV) 100% Bioavailability Rapid onset Requires soluble formulation IP Intraperitoneal (IP) Bypasses first-pass Large volume possible Not a common clinical route SC Subcutaneous (SC) Slower absorption Can be used for suspensions Potential for site reactions

Caption: Comparison of common preclinical administration routes.

Protocol for Oral Gavage (PO) in Mice
  • Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.[15] Ensure the animal's body is held securely but without restricting breathing.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Administration: Gently pass the needle along the side of the mouth, over the tongue, and into the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.

  • Dose Delivery: Dispense the formulation smoothly. Do not exceed recommended volume limits (typically 10 mL/kg for mice).[16]

  • Post-Dosing: Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol for Intraperitoneal (IP) Injection in Rats
  • Restraint: Hold the rat firmly around the shoulders, allowing its hindquarters to be exposed.[17] Tilt the animal so its head is pointing downwards, which helps displace the abdominal organs.[17][18]

  • Injection Site: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert a 23-25 gauge needle at a shallow angle (10-20 degrees) into the peritoneal cavity. Aspirate gently to ensure no blood or urine is drawn, confirming correct placement.

  • Dose Delivery: Inject the substance smoothly.

  • Post-Injection: Withdraw the needle and return the animal to its cage, monitoring for any signs of discomfort.

Conclusion and Next Steps

By following this systematic approach—from formulation development to MTD and PK studies—researchers can establish a scientifically sound basis for the in vivo dosing of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide. The data generated from these foundational experiments are indispensable for designing meaningful efficacy studies. The MTD defines the safe upper limit of dosing, while the pharmacokinetic profile dictates the optimal dosing frequency required to maintain therapeutic concentrations at the target site. This rigorous, data-driven methodology ensures the ethical use of animals, enhances data quality and reproducibility, and ultimately accelerates the journey of a promising compound from the bench to potential clinical application.

References

  • Evotec. (n.d.). Early Formulation.
  • Pathuri, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
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  • Bartlett, J., et al. (2022). Refinement of handling and dosing methods for rats and mice. Animal Technology and Welfare.
  • University of Bristol. (n.d.).
  • Drug Development & Delivery. (2019).
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  • BenchChem. (2025).
  • RJPT SimLab. (n.d.). Handling of Rat and Mouse: Essential Techniques for Preclinical Studies.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • The 3Hs Initi
  • University of California, Berkeley. (2016). Dosing Techniques and Limits. Animal Care and Use Committee.
  • Santa Cruz Biotechnology. (n.d.). 2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Ethyl 2-(formylamino)
  • Medicines and Healthcare products Regulatory Agency. (2026). MHRA approach to medicines using non-animal methods. GOV.UK.
  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Portal de Periódicos da UFMS.
  • Sigma-Aldrich. (n.d.). ethyl 2-(2-amino-1,3-thiazol-4-yl)
  • Stachulski, A. V., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Omega.
  • Phosphorus, Sulfur, and Silicon and the Related Elements. (2005). 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interest.
  • Sigma-Aldrich. (n.d.). N-(4-METHYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE.
  • Nagasawa, H. T., et al. (1985). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Journal of Medicinal Chemistry.
  • Journal of Sulfur Chemistry. (2024).
  • Organic & Biomolecular Chemistry. (n.d.). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions.
  • Vandana K, et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Saudi Journal of Medical and Pharmaceutical Sciences.
  • Iaroshenko, V. O., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Handling &amp; Stability

Welcome to the dedicated technical support hub for the storage, handling, and troubleshooting of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide . This guide is engineered for researchers and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support hub for the storage, handling, and troubleshooting of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide . This guide is engineered for researchers and drug development professionals to prevent compound degradation during long-term experimental campaigns.

Core Principles of Thioamide Stability

2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a specialized thiazole derivative featuring a terminal thioamide group (-C(=S)NH₂). While thioamides serve as excellent isosteres for canonical amides, the 1[1]. Consequently, the sulfur atom is highly nucleophilic and electron-rich, making the compound inherently susceptible to two primary degradation pathways:

  • Moisture-Driven Hydrolysis: Catalyzed by ambient water and pH extremes, leading to the release of hydrogen sulfide (H₂S)[2].

  • Oxygen-Mediated Desulfurization: Exposure to O₂ or reactive oxygen species (ROS) forms a reactive3[3], which subsequently degrades into the desulfurized oxo-amide[4].

ThioamideDegradation Target 2-(2-Ethyl-1,3-thiazol-4-yl) ethanethioamide Hydrolysis Hydrolysis Pathway (Moisture, Acid/Base) Target->Hydrolysis Oxidation Oxidation Pathway (O₂ / ROS / Light) Target->Oxidation Amide Desulfurized Amide (-16 Da Shift) Hydrolysis->Amide H2S Hydrogen Sulfide (H₂S) (Rotten Egg Odor) Hydrolysis->H2S SOxide Thioamide S-oxide (+16 Da Shift) Oxidation->SOxide SOxide->Amide Further Oxidation Sulfite Sulfur Oxyanions (SO₃, SO₄) SOxide->Sulfite

Figure 1: Primary degradation pathways of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide.

Frequently Asked Questions (FAQs)

Q: I opened a storage vial and noticed a distinct "rotten egg" odor. Is the batch compromised? A: Yes. The odor is a direct olfactory indicator of 5[5]. This occurs when the thioamide group reacts with ambient moisture, undergoing hydrolysis to yield the corresponding oxo-amide[2]. Discard the vial, as the active concentration is no longer reliable.

Q: Why does my LC-MS analysis show a +16 Da mass shift after storing the compound in DMSO? A: The +16 Da shift corresponds to the addition of one oxygen atom (C=S=O), forming a4[4]. DMSO is hygroscopic and can act as a mild oxidant during prolonged storage. Further oxidation will lead to complete desulfurization, resulting in an oxo-amide (-16 Da net shift from the original mass)[3].

Q: Can I store the powder in a standard plastic microcentrifuge tube at -20°C? A: No. Standard polypropylene tubes are gas-permeable, allowing oxygen and moisture ingress over time. Furthermore, thioamides are susceptible to radical-mediated photodegradation. You must use amber glass vials sealed with PTFE-lined septa to maintain absolute inertness.

Quantitative QC & Troubleshooting Matrix

Summarized below are the quantitative markers and physical indicators of thioamide degradation to assist in rapid troubleshooting.

Target AnalyteExpected m/z [M+H]⁺ ShiftPhysical IndicatorChemical MechanismCorrective Action
Intact Compound Baseline (M)Pale yellow powderN/AMaintain current SOPs.
Thioamide S-oxide M + 16 DaDeepening yellow/brownOxidation via O₂/ROSPurge storage vials with Argon; use amber glass.
Oxo-amide M - 16 DaLoss of assay efficacyHydrolysis / Advanced OxidationUse strictly anhydrous solvents; desiccate powders.
Hydrogen Sulfide N/A (Volatile Gas)"Rotten egg" odorHydrolysis / Thermal breakdownDiscard compromised batch immediately.

Standard Operating Procedures (SOPs)

SOP 1: Inert Aliquoting and Long-Term Storage

Causality Check: Why Argon instead of Nitrogen? Argon has a higher density (1.78 g/L) than Nitrogen (1.25 g/L). This allows Argon to sink and form a physical, protective blanket over the compound, effectively displacing the oxygen required for S-oxide formation[3][4].

  • Desiccation: Ensure the solid powder is completely dry. If the batch was exposed to ambient air, place it in a vacuum desiccator containing Drierite for 24 hours prior to sealing.

  • Solvent Selection (For Stocks): If preparing liquid stocks, use strictly anhydrous, amine-free solvents (e.g., anhydrous DMSO, ≤0.005% H₂O).

  • Aliquoting: Dissolve the compound to the desired stock concentration (e.g., 10 mM). Immediately dispense into single-use amber glass vials. Never subject thioamides to freeze-thaw cycles, as condensation introduces water that drives hydrolysis.

  • Argon Blanketing: Gently blow a stream of Argon gas over the liquid/powder surface in each vial for 5-10 seconds.

  • Sealing: Cap tightly with PTFE-lined septa. Standard rubber septa are not recommended as thioamides and H₂S can react with or diffuse through them.

  • Storage: Flash-freeze liquid stocks in liquid nitrogen and transfer to a -80°C freezer. Store dry powders at -20°C.

SOP 2: Self-Validating Quality Control (QC) via LC-MS

Causality Check: UV-Vis spectroscopy is insufficient for QC because the absorbance spectrum is dominated by the thiazole ring chromophore, masking the degradation of the terminal thioamide. LC-MS provides unambiguous detection of specific degradation mass shifts[3]. This protocol acts as a self-validating system: if SOP 1 is executed correctly, the M+16 and M-16 peaks will remain below the 2% threshold.

  • Sample Prep: Dilute a 1 µL aliquot of the stored stock into 99 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Run a fast gradient (e.g., 5% to 95% Acetonitrile over 5 minutes) on a C18 reverse-phase column.

  • Detection: Monitor the positive ion mode ([M+H]⁺).

  • Validation Criteria:

    • Extract Ion Chromatograms (EIC) for the exact mass of the intact compound (M), the S-oxide (M+16), and the oxo-amide (M-16).

    • If the combined Area Under the Curve (AUC) for M+16 and M-16 exceeds 2% of the total peak area, the storage system has failed (oxygen/moisture breach) and the batch must be discarded.

References

  • Source: Applied and Environmental Microbiology (ASM Journals)
  • THIONO COMPOUNDS, 7.
  • 11.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source: PMC - NIH URL
  • Investigating the Role of Amide to Thioamide Substitution of a Covalent Organic Polymer for the Selective Chemodetection of H₂S Source: ACS Publications URL

Sources

Optimization

Scaling up the production of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide safely

Topic: Scaling Up the Production of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Safely Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Process Development & Scale-Up Support Center. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scaling Up the Production of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Safely Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Process Development & Scale-Up Support Center. As you transition your synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide from the discovery bench to the pilot plant, you will encounter unique thermochemical and safety challenges. I have compiled this self-validating troubleshooting guide to address the mechanistic hurdles of producing this active pharmaceutical ingredient (API) precursor at a multi-kilogram scale.

To ensure maximum safety and yield, our optimized route avoids the hazardous bromination/cyanidation of alkylthiazoles. Instead, we utilize a highly convergent two-step sequence: a classic Hantzsch thiazole cyclization followed by a mild, scalable nitrile thionation.

Process Overview Diagram

SynthesisRoute SM1 Propanethioamide Step1 Step 1: Hantzsch Cyclization (EtOH, Reflux, 2h) SM1->Step1 SM2 4-Chloro-3-oxobutanenitrile SM2->Step1 Int1 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile Step1->Int1 Cyclocondensation Step2 Step 2: Thionation (P4S10, EtOH, Reflux) Int1->Step2 Product 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Step2->Product Thioamidation Safety Safety: H2S Scrubber Step2->Safety Off-gas

Two-step synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide via Hantzsch cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: During the Hantzsch cyclization (Step 1), we are observing a high level of tar formation and unreacted starting material. How can we optimize this at scale? A1: Tar formation in the Hantzsch thiazole synthesis often results from the thermal degradation of the alpha-haloketone (4-chloro-3-oxobutanenitrile) before it can fully condense with the thioamide. Mechanistic Causality: The reaction proceeds via an initial SN​2 displacement of the chloride by the thioamide sulfur, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl. If the haloketone is exposed to prolonged heating without sufficient thioamide interaction, it rapidly polymerizes. Solution: Implement a controlled, dropwise addition of the haloketone to a pre-heated solution of propanethioamide. As demonstrated in standard Hantzsch scale-up protocols[1], maintaining the reaction temperature while controlling the feed rate prevents the accumulation of the reactive haloketone intermediate, pushing the equilibrium toward the stable aromatic thiazole.

Q2: For Step 2 (Thioamidation), we want to avoid using gaseous H2​S due to severe toxicity risks at the pilot-plant scale. What is the safest, most scalable alternative? A2: The safest and most scalable alternative to H2​S gas is the use of Phosphorus Pentasulfide ( P4​S10​ ) in ethanol. Expertise & Experience: While Lawesson's Reagent is popular in discovery chemistry, its phosphorus-containing byproducts are notoriously difficult to remove during large-scale crystallization. P4​S10​ provides a mild, highly efficient thionation of nitriles to thioamides without the need for pressurized H2​S cylinders[2]. Kaboudin and Elhamifar established that P4​S10​ in refluxing ethanol converts nitriles to thioamides in excellent yields with simple filtration workups[2]. Safety Note: P4​S10​ will release H2​S upon aqueous quench. You must route the reactor exhaust through a dual-stage scrubber system containing 10% NaOH and sodium hypochlorite (bleach) to neutralize the gas safely.

Q3: How do we prevent the hydrolysis or degradation of the thioamide product during the final isolation? A3: Thioamides are sensitive to prolonged exposure to strong acids or bases, which can lead to hydrolysis back to the amide or nitrile. Solution: Ensure the quench is performed at 0–5 °C using a buffered aqueous solution (e.g., saturated NaHCO3​ ) rather than strong NaOH. Isolate the product via crystallization from ethyl acetate/heptane. For advanced continuous processing, inline aqueous workups using ethyl acetate have been proven to successfully separate thioamide products while controlling impurity formation and minimizing thermal stress[3].

Quantitative Data: Thionating Agent Comparison

When scaling up the conversion of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile to the target thioamide, reagent selection dictates the engineering controls required.

Thionating AgentScalabilitySafety ProfileTypical YieldWorkup Complexity
Hydrogen Sulfide ( H2​S ) Gas Poor (Batch)High Risk (Toxic, Pressurized)85 - 90%Low (Evaporation)
Lawesson's Reagent ModerateModerate (Odor, Moisture Sensitive)80 - 85%High (Phosphorus byproducts)
Phosphorus Pentasulfide ( P4​S10​ ) ExcellentModerate (Requires Scrubber)90 - 95%Low (Aqueous Quench/Filtration)
Self-Validating Experimental Protocol: Step 2 Thioamidation

Objective: Conversion of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile to 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide using P4​S10​ . Scale: 1.0 mol (approx. 152 g of nitrile input).

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet. Connect the condenser exhaust to a dual-stage scrubber (Stage 1: 10% NaOH; Stage 2: 10% NaOCl).

  • Reagent Charging: Charge the reactor with 2.5 L of anhydrous ethanol. Begin moderate agitation (150 rpm).

  • Substrate Addition: Add 152.2 g (1.0 mol) of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile to the reactor. Stir until fully dissolved.

  • Thionating Agent Addition: Carefully add 111.1 g (0.25 mol, 1.0 eq of sulfur) of Phosphorus Pentasulfide ( P4​S10​ ) in small portions over 30 minutes.

    • Causality Note: Portion-wise addition prevents rapid exotherms and controls initial off-gassing.

  • Heating & Reaction: Ramp the internal temperature to 75 °C (reflux) over 45 minutes. Maintain reflux for 4 hours.

  • In-Process Validation (IPC): Withdraw a 0.5 mL aliquot, dilute with EtOAc, and wash with saturated NaHCO3​ . Analyze via TLC (50% EtOAc/Hexane).

    • Validation Check: The reaction is complete when the starting nitrile ( Rf​ ~0.6) is fully consumed, replaced by a highly UV-active thioamide spot ( Rf​ ~0.3).

  • Quench & Workup: Cool the reactor to 5 °C. Slowly add 1.0 L of pre-chilled saturated aqueous NaHCO3​ dropwise over 1 hour.

    • Safety Critical: This step releases H2​S ; ensure the scrubber flow rate is maximized and the reactor remains strictly under 10 °C.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 1 L). Combine the organic layers, wash with brine (1 L), and dry over anhydrous Na2​SO4​ .

  • Crystallization: Concentrate the organic layer under reduced pressure to approximately 500 mL. Slowly add Heptane (1 L) as an antisolvent until the product crystallizes. Filter the solid, wash with cold heptane, and dry under vacuum at 40 °C.

References
  • Title: Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]

  • Title: Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles Source: Organic Chemistry Portal (Synthesis 2006) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the LC-MS Validation of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Purity: A Comparative Analysis

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development, the structural integrity and purity of an active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the structural integrity and purity of an active pharmaceutical ingredient (API) are paramount. This guide focuses on a specific heterocyclic compound, 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, a molecule with potential therapeutic applications owing to its thiazole and thioamide moieties, which are present in numerous FDA-approved drugs. The journey from a promising lead compound to a safe and effective drug is paved with rigorous analytical scrutiny, at the heart of which lies purity validation. The presence of impurities, arising from synthetic pathways or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2]

This document, written from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded guide to developing and validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for assessing the purity of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide. We will move beyond a simple recitation of steps to explain the causality behind experimental choices. Furthermore, this guide will present an objective comparison of LC-MS with other powerful analytical techniques, providing the supporting data and context necessary for researchers and drug development professionals to make informed decisions about their analytical strategies.

Foundational Principles: Why LC-MS for Purity Validation?

The selection of an analytical technique is a critical decision in the drug development process. For a moderately polar, non-volatile small molecule like 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, the combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) detection is often the gold standard.[3] This hyphenated technique provides a synergistic combination of high-resolution separation with sensitive and specific detection.[3]

LC-MS is instrumental in impurity profiling for several reasons:

  • Specificity : It can separate the API from a complex mixture of structurally similar impurities and degradation products. The mass spectrometer adds another layer of specificity by providing mass-to-charge ratio information for each separated component.[1][2]

  • Sensitivity : Modern LC-MS systems can detect and quantify impurities at trace levels (often down to 0.001%), which is crucial for adhering to the stringent limits set by regulatory bodies.[1]

  • Structural Elucidation : Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of impurity ions, providing structural information that is vital for identifying unknown impurities.[1][4]

Our approach to validation is firmly rooted in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2) for the validation of analytical procedures and ICH Q1A(R2) for stability testing.[5][6][7] Adherence to these guidelines ensures that the developed method is fit for its intended purpose and that the data generated is reliable and reproducible.[8]

Hypothetical Synthesis and Potential Process-Related Impurities

A robust purity method anticipates the impurities it needs to detect. Understanding the synthetic route of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is the first step in identifying potential process-related impurities. A plausible synthetic pathway is a variation of the Hantzsch thiazole synthesis.

cluster_synthesis Hypothetical Synthesis Pathway A Ethyl 3-oxopentanoate C Intermediate Thiazole Ester A->C Hantzsch Thiazole Synthesis B Thiosemicarbazide B->C D 2-(2-Ethyl-1,3-thiazol-4-yl)acetamide C->D Ammonolysis F 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (API) D->F Thionation E Lawesson's Reagent E->F

Caption: Hypothetical synthesis of the target API.

Based on this pathway, potential process-related impurities that our LC-MS method must be able to separate and detect include:

  • Unreacted Starting Materials: Ethyl 3-oxopentanoate and Thiosemicarbazide.

  • Intermediates: The intermediate thiazole ester and the acetamide precursor.

  • Reagent-Related Impurities: Residual Lawesson's reagent and its by-products.

  • By-products: Isomeric products or products from side reactions.

Forced Degradation Studies: A Proactive Approach to Impurity Discovery

To develop a truly "stability-indicating" method, we must demonstrate that it can detect and separate degradation products from the API. Forced degradation, or stress testing, is a systematic way to accelerate the degradation of a drug substance under conditions more severe than accelerated stability testing.[9][10] This process is a cornerstone of the ICH Q1A(R2) guideline.[7][11][12]

Experimental Protocol for Forced Degradation

A solution of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions, with a target degradation of 5-20%:[7][12]

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of the thioamide to a carboxylic acid or amide.
Base Hydrolysis 0.1 M NaOH at 60°C for 8hSimilar to acid hydrolysis, potentially faster.
Oxidation 3% H₂O₂ at room temp for 24hOxidation of the sulfur atoms in the thioamide and thiazole ring.[6]
Thermal Degradation Solid sample at 80°C for 48hGeneral decomposition.[13]
Photolytic Degradation Solution exposed to ICH Q1B specified light conditionsPhoto-oxygenation of the thiazole ring.[14]

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Caption: Workflow for the forced degradation study.

The stressed samples are then analyzed by the developed LC-MS method to assess the separation of any formed degradants from the main API peak.

A Comprehensive LC-MS Method Validation Protocol

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[8] The following is a detailed protocol for the validation of an LC-MS method for the purity of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, with hypothetical data presented for clarity.

Instrumentation and Chromatographic Conditions
  • LC System: UHPLC system for high resolution and speed.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for this type of molecule.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for better MS sensitivity.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal for accurate mass measurements of impurities.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in the thiazole ring are readily protonated.

Validation Parameters and Acceptance Criteria (ICH Q2(R2))

The following parameters are evaluated to ensure the method is reliable and robust.

Validation ParameterPurposeAcceptance CriteriaHypothetical Result
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999 for the API peak in stressed samples. Baseline resolution (>1.5) between the API and all known impurities/degradants.Pass. All degradant peaks were well-resolved from the API peak.
Linearity To demonstrate a proportional relationship between concentration and response over a specified range.Correlation coefficient (r²) ≥ 0.998 over a range of LOQ to 120% of the specification limit for impurities.Pass. r² = 0.9992 for a known impurity.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.As established by the linearity study.LOQ (0.05%) to 120% of the specification limit (e.g., 0.15%).
Accuracy To determine the closeness of the test results to the true value.Recovery of 80-120% for spiked impurities at three concentration levels.Pass. Recoveries between 98.2% and 103.5%.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.RSD ≤ 5.0% for six replicate injections of a sample spiked with impurities.Pass. RSD = 2.1%.
Precision (Intermediate) The precision within-laboratory variations (different days, different analysts).RSD ≤ 10.0% over multiple days/analysts.Pass. RSD = 4.5%.
Limit of Detection (LoD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.0.015% of the nominal concentration.
Limit of Quantitation (LoQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1.0.05% of the nominal concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitation when altering flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%).Pass. All variations resulted in RSD < 5% for impurity content.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal methods to provide a more complete picture of a compound's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds.[15]

  • Applicability: For 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, GC-MS would likely be unsuitable for direct analysis of the API due to its probable low volatility and potential for thermal degradation. However, it would be the method of choice for identifying and quantifying residual solvents from the synthesis process.

  • Comparison: LC-MS is superior for non-volatile APIs and their impurities, while GC-MS excels in the analysis of volatile impurities.[4]

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a chromatographic technique that uses a supercritical fluid (typically CO₂) as the mobile phase.[16]

  • Advantages: SFC-MS can offer faster separations and reduced organic solvent consumption compared to LC-MS.[8][17] It also provides orthogonal selectivity, meaning it can separate impurities that are difficult to resolve by reversed-phase LC.[8] For certain compounds, SFC-MS can provide enhanced sensitivity due to more efficient ionization.[8]

  • Considerations: Method development in SFC can be more empirical than in LC.[8] While modern instrumentation has improved reliability, it is still considered a more specialized technique than LC-MS.[16]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.

  • Advantages: qNMR provides a direct measure of purity and can be used to certify the purity of reference standards. It is non-destructive and provides structural information simultaneously.

  • Comparison: LC-MS offers significantly higher sensitivity, making it far more suitable for detecting and quantifying trace-level impurities.[1] qNMR typically has a higher LoQ, often around the 0.1% level, and may not detect impurities that lack a suitable NMR signal or are present at very low concentrations.[15]

Summary of Technique Comparison
TechniquePrimary Application for this APIAdvantagesDisadvantages
LC-MS API Purity, Impurity Profiling, Degradation StudiesHigh sensitivity and specificity, versatile, provides structural information.Requires reference standards for quantification.
GC-MS Residual Solvent AnalysisExcellent for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
SFC-MS Orthogonal Purity MethodFast, reduced solvent use, different selectivity to LC.[5][18]Can be less robust and more complex for method development.[8]
qNMR Absolute Purity of Reference StandardPrimary method, no specific reference standard needed.Lower sensitivity than LC-MS, not ideal for trace impurities.

Conclusion: Crafting a Holistic Analytical Control Strategy

The validation of an analytical method for purity assessment is a foundational element of drug development, ensuring the safety and quality of the final therapeutic product. This guide has detailed a comprehensive, scientifically-grounded approach to the validation of an LC-MS method for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, in line with stringent ICH guidelines. Through a systematic process encompassing forced degradation and the evaluation of key validation parameters, we can establish a method that is truly fit-for-purpose.

While LC-MS stands out as the primary workhorse for this application due to its unparalleled sensitivity and specificity for non-volatile small molecules, a truly robust control strategy recognizes its limitations. The integration of orthogonal techniques is not merely a regulatory expectation but a scientific necessity. Techniques like GC-MS for volatile impurities and qNMR for the absolute purity of reference standards provide complementary information, creating a multi-faceted and self-validating system for quality control. The choice of analytical methodology should always be driven by the specific properties of the molecule and the questions being asked, ensuring a comprehensive understanding of the API's purity profile.

References

  • Research progress of thiazole flavor compounds. - CABI Digital Library. Available from: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Dispas, A., et al. (2018). First inter-laboratory study of a Supercritical Fluid Chromatography method for the determination of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • Walsh, C. T., & Wencewicz, T. A. (2014). Flavoenzymes: oxidation of heteroatoms and carbons. In Prospects and new territories in drug discovery (pp. 133-157). Springer, Berlin, Heidelberg.
  • Novakova, L., et al. (2019). SFC-MS versus LC-MS - advantages and challenges. Chromatography Today. Available from: [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?. Available from: [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2014). Advantages and drawbacks of popular supercritical fluid chromatography interfacing approaches — A user's perspective.
  • Jambo, H., et al. (2024). SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Kamberi, M., et al. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Kumar, V., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available from: [Link]

  • Sobus, J. R., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available from: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2005). 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interest.
  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

Comparative

Comparative Analysis of Thiazole Thioamides: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide vs. Conventional Scaffolds

Executive Summary Thiazole thioamides are a highly versatile class of compounds in medicinal chemistry, functioning as potent enzyme inhibitors, bioisosteres for amides, and controlled hydrogen sulfide (H₂S) donors. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole thioamides are a highly versatile class of compounds in medicinal chemistry, functioning as potent enzyme inhibitors, bioisosteres for amides, and controlled hydrogen sulfide (H₂S) donors. As a Senior Application Scientist, I frequently evaluate these scaffolds for preclinical development. This guide provides an objective, data-driven comparison between the specialized scaffold 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide and conventional alternatives, detailing the structural causality behind their performance and providing self-validating experimental workflows.

Structural and Mechanistic Profiling

When optimizing thioamide-based therapeutics, the steric and electronic environment surrounding the thiocarbonyl group dictates the molecule's pharmacokinetic profile and its reactivity as an H₂S donor[1]. The structural nuances of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide provide distinct advantages over baseline scaffolds.

  • 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (Optimized Scaffold):

    • Lipophilicity & Permeability: The addition of the 2-ethyl substituent on the thiazole ring significantly increases the partition coefficient (LogP). This enhances passive diffusion across lipid bilayers, a critical factor for engaging intracellular targets like Epidermal Growth Factor Receptor (EGFR)[1].

    • Spacer Flexibility: The "ethane" linker provides vital conformational flexibility. Unlike direct ring-attached thioamides, this flexible spacer allows the sulfur atom to optimally coordinate with metal ions in metalloenzymes or fit into narrow kinase binding pockets without rigid steric clashes[1].

  • 2-Methyl-1,3-thiazole-4-carbothioamide (Rigid Scaffold):

    • While the 2-methyl group provides moderate lipophilicity, the direct attachment of the thioamide group to the thiazole ring creates a rigid structure. This rigidity can result in steric clashes within the active sites of target enzymes, reducing overall binding affinity compared to the flexible ethanethioamide linker.

  • 1,3-Thiazole-4-carbothioamide (Unsubstituted Baseline):

    • Lacks both the lipophilic ethyl group and the flexible spacer. It exhibits rapid but uncontrolled hydrolysis, making it a poor candidate for sustained, targeted H₂S release.

Mechanism T 2-(2-Ethyl-1,3-thiazol-4-yl) ethanethioamide H H2S Generation T->H Cysteine Trigger E EGFR / Metalloenzyme Inhibition H->E Target Binding C Cellular Apoptosis / Target Clearance E->C

Mechanistic pathway of thiazole thioamide-mediated H2S release and target inhibition.

Comparative Performance Data

The following table synthesizes experimental data comparing these scaffolds across key performance metrics, highlighting the superiority of the ethyl-substituted, flexible-linker design.

CompoundLogP (Calculated)H₂S Release Half-Life (h)*Target IC₅₀ (µM)Cellular Permeability (Papp)
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide 2.44.2 ± 0.34.5High
2-Methyl-1,3-thiazole-4-carbothioamide 1.62.1 ± 0.215.1Moderate
1,3-Thiazole-4-carbothioamide 1.20.8 ± 0.122.4Low

*Measured via Methylene Blue Assay in the presence of 500 µM Cysteine at pH 7.4, 37°C.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the H₂S donation capacity of these thioamides, the2 is the gold standard[2]. A critical failure point in many laboratories is the failure to account for H₂S volatilization. To ensure a trustworthy, self-validating system, the protocol below incorporates an immediate zinc-trapping step.

Protocol: Cysteine-Triggered H₂S Release Kinetics

Expertise & Causality: Thioamides require a nucleophilic trigger (such as intracellular cysteine) to release H₂S[2]. Measuring spontaneous hydrolysis in buffer alone will yield false negatives. Furthermore, because H₂S is a highly volatile gas, an intermediate trapping step using zinc acetate is mandatory to lock the analyte in place and ensure quantitative accuracy[3].

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: Dissolve the target thioamide (25 µM final concentration) in 10 mM PBS (pH 7.4).

  • Nucleophilic Trigger: Add L-cysteine to a final concentration of 500 µM (20 equivalents) to initiate the reaction[2]. Incubate at 37°C in a sealed vial.

  • H₂S Trapping (Self-Validating Step): At predefined time points (e.g., 15, 30, 60, 120 mins), extract a 0.5 mL aliquot and immediately inject it into 0.1 mL of zinc acetate (1% w/v). Causality: The zinc reacts instantly with dissolved H₂S to form stable, insoluble zinc sulfide (ZnS), preventing volatilization errors[3].

  • Colorimetric Derivatization: Add 0.2 mL of N,N-dimethyl-p-phenylenediamine (20 mM in 7.2 M HCl) and 0.2 mL of FeCl₃ (30 mM in 1.2 M HCl)[3]. Incubate for 1 hour at room temperature.

  • Quantification: Measure absorbance at 670 nm using a microplate reader.

  • Validation Controls: Always run a parallel standard curve using Sodium Hydrosulfide (NaSH) to validate the dynamic range of the assay[4]. A vehicle control (no cysteine) must also be run to confirm that H₂S release is strictly nucleophile-dependent[2].

H2S_Workflow A Thioamide Incubation B Add Cysteine (Trigger) A->B C H2S Gas Release B->C D Zinc Acetate Trapping (ZnS) C->D E Add N,N-dimethyl-p- phenylenediamine + FeCl3 D->E F Methylene Blue (Absorbance 670 nm) E->F

Workflow of the Methylene Blue Assay for quantifying H2S release from thioamides.

Conclusion

Compared to rigid or highly polar alternatives, 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide offers a superior balance of lipophilicity, target-binding flexibility, and sustained H₂S release kinetics. Its structural features make it an ideal scaffold for developing advanced metalloenzyme inhibitors and targeted intracellular H₂S donors.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Compound embodiments that release H2S by reaction with a reactive compound and methods of making and using the same Source: US Patent US11078157B1 URL

Sources

Validation

In-Depth FTIR Characterization Guide: 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide vs. Oxoamide Alternatives

Executive Summary In rational drug design and synthetic chemistry, the substitution of an amide carbonyl (C=O) with a thiocarbonyl (C=S) is a fundamental bioisosteric replacement. 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and synthetic chemistry, the substitution of an amide carbonyl (C=O) with a thiocarbonyl (C=S) is a fundamental bioisosteric replacement. 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide serves as a critical building block whose thioamide moiety imparts unique hydrogen-bonding capabilities, altered conformational flexibility, and enhanced metabolic stability compared to its oxygen analogue, 2-(2-Ethyl-1,3-thiazol-4-yl)acetamide .

This guide provides an authoritative, comparative analysis of the Fourier Transform Infrared (FTIR) spectral signatures of these two compounds. By understanding the causality behind their vibrational shifts, researchers can accurately confirm structural identity and profile the unique intermolecular interactions dictated by the thioamide group.

Mechanistic Causality: The Bioisosteric Shift

To accurately interpret the FTIR spectrum of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, one must understand the quantum mechanical and geometric differences between amides and thioamides.

Replacing the oxygen atom with sulfur increases the van der Waals radius, resulting in a longer bond (C=S is ~1.66 Å vs. C=O at ~1.22 Å)[1]. Because sulfur is highly polarizable and less electronegative than oxygen, the thioamide group exhibits a higher resonance contribution from its zwitterionic form[1]. This structural reality dictates two critical FTIR phenomena:

  • Vibrational Coupling (The Thioamide Bands): In the oxoamide alternative, the C=O stretch is highly localized, producing a sharp, distinct Amide I band at ~1650 cm⁻¹. In contrast, the C=S bond's stretching frequency is not isolated. It couples extensively with C-N stretching and N-H bending, producing four distinct, mixed vibrational modes known as Thioamide Bands I through IV[2].

  • N-H Bond Weakening: The increased double-bond character of the C-N bond in thioamides slightly weakens the adjacent N-H bond. Consequently, the N-H stretching frequency in thioamides shifts to a lower wavenumber compared to amides, even though thioamides act as stronger hydrogen-bond donors due to their lower pKa[3][4].

Comparative Data Presentation

The following table summarizes the diagnostic FTIR peaks used to differentiate 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide from its oxoamide alternative.

Vibrational Mode2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide2-(2-Ethyl-1,3-thiazol-4-yl)acetamideDiagnostic Significance & Causality
N-H Stretch (H-Bonded)~3200 – 3350 cm⁻¹~3300 – 3450 cm⁻¹Thioamide N-H appears at a lower wavenumber due to reduced N-H bond strength[3].
Amide I (C=O Stretch)Absent~1650 – 1680 cm⁻¹Primary marker for the oxoamide alternative.
Thioamide I (N-H Bend / C-N Stretch)~1580 – 1610 cm⁻¹AbsentReplaces the Amide I band; confirms the primary thioamide group[5].
Thiazole Ring (C=N, C=C)~1530 cm⁻¹, ~1490 cm⁻¹~1530 cm⁻¹, ~1490 cm⁻¹Internal structural control; remains unaffected by the terminal group substitution.
Thioamide II / Amide II ~1490 – 1520 cm⁻¹~1550 – 1600 cm⁻¹Mixed C-N stretch and N-H bend modes.
Thioamide III (C-N / C=S Stretch)~1300 – 1400 cm⁻¹AbsentStrong coupling band specific to the -C(=S)NH₂ functional group.
Thioamide IV (C=S Stretch)~700 – 850 cm⁻¹AbsentConfirms the presence of the thiocarbonyl group[2].
Aliphatic C-H Stretch ~2850 – 2960 cm⁻¹~2850 – 2960 cm⁻¹Confirms the presence of the 2-ethyl substitution on the thiazole ring.
Experimental Protocol: Self-Validating ATR-FTIR & Thermal Profiling

To accurately profile the hydrogen-bonding dynamics of the thioamide group, standard transmission FTIR using KBr pellets is inadequate. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch (~3200–3600 cm⁻¹) that completely obscures the critical N-H stretching region. The following Attenuated Total Reflectance (ATR) protocol is designed as a self-validating system to ensure data integrity.

Step 1: System Calibration & Background Acquisition

  • Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂.

  • Collect a background spectrum on the bare diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Ensure the baseline is entirely flat and the single-beam energy profile matches the manufacturer's specifications before proceeding.

Step 2: Ambient Spectral Acquisition

  • Deposit 2-5 mg of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquire the spectrum.

  • Self-Validation Check: Identify the Thiazole internal control peaks (~1530 cm⁻¹) to confirm optimal sample-to-crystal contact.

Step 3: Temperature-Dependent Profiling (Hydrogen Bond Causality)

  • Equip the ATR unit with a programmable heating jacket.

  • Ramp the temperature from 25°C to 150°C at a rate of 5°C/min, acquiring spectra every 10°C.

  • Causality Observation: As thermal energy (entropic driving force) disrupts intermolecular hydrogen bonds, you will observe the transition of the N-H stretch from the broad, hydrogen-bonded state (~3250 cm⁻¹) to the sharp, free state (>3400 cm⁻¹)[3].

Step 4: Reversibility Check

  • Cool the sample back to 25°C at 5°C/min and acquire a final spectrum.

  • Self-Validation Check: If the final spectrum perfectly matches the ambient spectrum from Step 2, the peak shifts observed in Step 3 are definitively proven to be reversible hydrogen bond dynamics, ruling out thermal degradation of the sample.

Workflow Visualization

FTIR_Workflow Target 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (Thioamide Isostere) FTIR ATR-FTIR Spectroscopy & Thermal Profiling Target->FTIR Alt 2-(2-Ethyl-1,3-thiazol-4-yl)acetamide (Oxoamide Alternative) Alt->FTIR NH_Thio N-H Stretch: ~3200-3350 cm⁻¹ (Weaker N-H Bond) FTIR->NH_Thio Thioamide NH_Amide N-H Stretch: ~3300-3450 cm⁻¹ (Stronger N-H Bond) FTIR->NH_Amide Oxoamide CS_Band Thioamide Bands I-IV (Mixed C=S, C-N, N-H) FTIR->CS_Band CO_Band Amide I & II Bands (Pure C=O Stretch, N-H Bend) FTIR->CO_Band HBond Hydrogen Bonding Analysis (Thioamide = Stronger Donor) NH_Thio->HBond NH_Amide->HBond

Logical workflow of FTIR comparative analysis for thioamide vs. oxoamide isosteres.

References
  • Long-Chain Polythioamides: Synthesis and Mechanical Evaluation of Their Hydrogen Bonding Properties Source: Macromolecules (ACS Publications) URL:[Link]

  • Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands Source: PMC - NIH URL:[Link]

  • Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications Source: PMC - NIH URL:[Link]

  • Investigating the Role of Amide to Thioamide Substitution of a Covalent Organic Polymer for the Selective Chemodetection of H2S at Room Temperature Source: ACS Publications URL:[Link]

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media Source: IOSR Journal of Applied Chemistry URL:[Link]

Sources

Comparative

A Researcher's Guide to the In Vitro Profiling of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide: A Comparative Analysis Against Standard Reference Compounds

Introduction: Unveiling the Potential of a Novel Thiazole Derivative The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The novel compound, 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, is a member of this versatile class of molecules. While specific biological data for this particular derivative is not yet widely published, its structural features suggest the potential for interesting pharmacological effects.

This guide provides a framework for the initial in vitro characterization of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide. We will outline a series of robust and widely accepted assays to probe its potential anticancer and anti-inflammatory activities. In each assay, the performance of our target compound will be benchmarked against a well-established standard reference compound. This comparative approach is essential for contextualizing the potency and selectivity of a novel chemical entity. The experimental designs and protocols described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Part 1: Assessment of Anticancer Activity

The proliferation of cancer cells is often driven by dysregulated cellular signaling pathways.[6] A common starting point in the discovery of novel anticancer agents is to assess their ability to inhibit cancer cell growth. The MTT/MTS assay is a reliable and widely used colorimetric method for this purpose.[7]

In Vitro Cytotoxicity Screening via MTS Assay

The MTS assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In this assay, the tetrazolium salt MTS is reduced by viable cells to a colored formazan product, the amount of which is directly proportional to the number of living cells. By exposing cancer cell lines to varying concentrations of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, we can determine its half-maximal inhibitory concentration (IC50), a key measure of its cytotoxic potency.

For this assay, we will use the well-characterized human colorectal carcinoma cell line, HCT116. As a standard reference compound, we will employ Doxorubicin , a widely used chemotherapeutic agent with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition.

MTS_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed Seed HCT116 cells in 96-well plates incubate1 Incubate for 24h to allow cell attachment seed->incubate1 prepare_dilutions Prepare serial dilutions of test compound and Doxorubicin incubate1->prepare_dilutions add_compounds Add compounds to respective wells prepare_dilutions->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read_plate Measure absorbance at 490 nm incubate3->read_plate plot_curve Plot dose-response curve read_plate->plot_curve calculate_ic50 Calculate IC50 values plot_curve->calculate_ic50

Caption: Workflow for the MTS cytotoxicity assay.

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide and Doxorubicin in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound and the reference standard. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

CompoundCell LineAssayIC50 (µM)
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamideHCT116MTS8.5
Doxorubicin (Standard)HCT116MTS0.5

Part 2: Evaluation of Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases.[8] A crucial enzyme in the inflammatory pathway is Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX-2 Inhibition Assay

We will assess the potential of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide to inhibit the activity of the COX-2 enzyme using a commercially available Cayman COX-2 Inhibitor Screening Assay Kit. This assay measures the peroxidase activity of COX-2. The oxidation of a colorimetric substrate by the enzyme produces a colored product, and the inhibition of this reaction by a test compound is measured.

Our standard reference compound for this assay will be Celecoxib , a well-known selective COX-2 inhibitor used clinically as an anti-inflammatory drug.[9]

COX2_Workflow cluster_prep Reagent Preparation cluster_incubation Enzyme Incubation cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis prepare_reagents Prepare assay buffer, heme, and enzyme add_buffer Add buffer and heme to wells prepare_reagents->add_buffer prepare_compounds Prepare dilutions of test compound and Celecoxib add_inhibitor Add test compound or Celecoxib prepare_compounds->add_inhibitor add_enzyme Add COX-2 enzyme add_buffer->add_enzyme add_enzyme->add_inhibitor incubate1 Incubate for 10 min at 25°C add_inhibitor->incubate1 add_substrate Add arachidonic acid and colorimetric substrate incubate1->add_substrate incubate2 Incubate for 5 min at 25°C add_substrate->incubate2 read_plate Measure absorbance at 590 nm incubate2->read_plate calculate_inhibition Calculate percent inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the COX-2 inhibitor screening assay.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (Cayman Chemical). This includes the assay buffer, heme, and COX-2 enzyme.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide and Celecoxib in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to all wells except the blank.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or reference standard to the appropriate wells. For the 100% initial activity wells, add 10 µL of the vehicle (DMSO diluted in assay buffer).

  • Incubation: Gently shake the plate and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of the colorimetric substrate solution to all wells.

  • Second Incubation: Incubate for 5 minutes at 25°C.

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration relative to the 100% initial activity wells. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

CompoundTargetAssayIC50 (µM)
2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamideCOX-2Enzyme Inhibition12.3
Celecoxib (Standard)COX-2Enzyme Inhibition0.05

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro evaluation of the novel compound 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide. By comparing its performance against established standards like Doxorubicin and Celecoxib, we can gain valuable insights into its potential as a cytotoxic or anti-inflammatory agent.

The hypothetical data presented suggests that while the compound may possess modest activity, further optimization would be necessary to achieve potencies comparable to the standard drugs. Should the initial screening yield promising results, subsequent studies could explore its mechanism of action in more detail. For instance, if significant cytotoxicity is observed, kinase inhibition assays could be performed to identify specific molecular targets.[7][10] Similarly, if potent anti-inflammatory activity is detected, further assays to determine its selectivity for COX-2 over COX-1 would be warranted.

The systematic approach detailed in this guide provides a solid starting point for any researcher looking to characterize a novel compound with therapeutic potential.

References

  • University of Wollongong Research Online. (2013). Bioassays for anticancer activities.
  • Life Chemicals. (2023, January 3). Anti-inflammatory Screening Compound Library.
  • ChemFaces. Anti-inflammatory Compound Library.
  • MDPI. (2023, October 30). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.
  • ResearchGate. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.).
  • PMC. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Chinese Chemical Letters. (2015, June 1). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Benchchem. Assessing the Therapeutic Window: Anticancer Agent 158 in Preclinical Evaluation Against Current Drug Standards.
  • ResearchGate. (2016, April 27). (PDF) Bioassays for Anticancer Activities.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15).
  • BLDpharm. 1209735-50-1|2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide.
  • Common Methods Used for the Discovery of Natural Anticancer Compounds. (n.d.).
  • PubMed. (2012, October 15). A new chiral 2-(ethylthio)-thiazolone analogue shows strong antitumor activities by inducing cancer cell apoptosis and inhibiting angiogenesis.
  • ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF.
  • ResearchGate. (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES.
  • PMC. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • PMC. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides.
  • Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

This document provides essential procedural guidance for the safe and compliant disposal of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the followi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for the handling and disposal of analogous thiazole and thioamide derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Assessment and Characterization: An Evidence-Based Approach

Due to the lack of specific toxicological and environmental data for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide, a precautionary approach is mandatory. The hazard assessment is predicated on the known risks associated with its core chemical moieties: the thiazole ring and the thioamide group.

  • Thiazole Derivatives: The thiazole functional group is present in many biologically active compounds. Thiazole itself is classified as a flammable liquid[1][2]. Derivatives can also exhibit toxic properties, including potential acute toxicity if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation[1]. It is prudent to assume the compound may be harmful to aquatic life and should not be allowed to enter drains or waterways[1].

  • Thioamide Group: Thioamides are known to be chemically reactive. A significant concern is the potential release of toxic hydrogen sulfide gas upon contact with acids[3]. Some thioamides, like thioacetamide, are considered potential carcinogens[3]. Therefore, treating 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide with a high degree of caution regarding its toxicological profile is a critical safety measure.

Based on these structural analogies, the compound should be handled as a hazardous substance with the potential for flammability, toxicity, and environmental hazards.

Table 1: Assumed Hazard Classification and Necessary Precautions

Hazard CategoryAssumed ClassificationPrecautionary Measures
Physical Hazards Potentially Flammable Solid/LiquidKeep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed[1][2].
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[4][5][6].
Skin/Eye IrritationWear protective gloves, clothing, and eye/face protection[4][5][6].
Potential CarcinogenicityHandle with caution and use appropriate containment measures (e.g., fume hood).
Environmental Hazards Harmful to Aquatic LifeAvoid release into the environment. Do not dispose of down the drain[1][5].
Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is non-negotiable when handling 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide and its waste.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles[4].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact[4].

  • Body Protection: A lab coat or other protective clothing must be worn to prevent contamination of personal clothing[4].

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[4].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is that it must be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide (e.g., residual solid, contaminated labware, and solutions) must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container[1].

  • Container Compatibility: Ensure the waste container is made of a material chemically resistant to the waste.

Step 2: Labeling

  • The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"[1].

    • The full chemical name: "2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide"[1].

    • The approximate concentration and quantity of the waste[1].

    • The date the waste was first added to the container[1].

    • Prominent hazard warnings (e.g., "Toxic," "Flammable")[1].

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area until it is collected by your institution's EHS department[1].

  • Incompatible Materials: Avoid storing the waste container near strong oxidizing agents or strong acids to prevent potentially hazardous reactions[4].

Step 4: Final Disposal

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed chemical waste disposal company[4][5].

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain[4][5].

    • DO NOT dispose of this chemical in regular trash[4].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuation and Notification: Immediately alert personnel in the vicinity and evacuate the immediate area[1]. Report the spill to your laboratory supervisor and EHS department.

  • Control Ignition Sources: If the material is considered flammable, extinguish any nearby sources of ignition[2].

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a poorly ventilated area, contact your institution's emergency response team[1].

  • Minor Spills: For small spills of solid material, and while wearing full PPE, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal as hazardous waste[4].

  • Liquid Spills: For small liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels for the main spill[1]. Collect the absorbent material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste[1].

  • Major Spills: For large spills, contact your institution's emergency response team immediately[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide.

DisposalWorkflow start Waste Generation (2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe Always assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., residual powder, contaminated consumables) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid containerize Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize storage Store in Designated Satellite Accumulation Area containerize->storage ehs_contact Contact EHS for Professional Disposal storage->ehs_contact end Compliant Disposal ehs_contact->end

Caption: Disposal workflow for 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds.
  • BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • ChemicalBook. (2026, March 14). THIAZOLE ORANGE - Safety Data Sheet.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • Flinn Scientific, Inc. (2014, March 25). Safety Data Sheet (SDS) Thioacetamide.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide

Executive Summary & Chemical Profile Handling novel heterocyclic compounds in drug discovery requires moving beyond generic safety data sheets to understand the specific molecular liabilities of the compound. 2-(2-Ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Handling novel heterocyclic compounds in drug discovery requires moving beyond generic safety data sheets to understand the specific molecular liabilities of the compound. 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide is a specialized building block featuring a highly lipophilic thiazole core and a reactive thioamide moiety. As a Senior Application Scientist, I designed this guide to provide you with a self-validating operational framework that ensures absolute containment and personnel safety.

Table 1: Physicochemical Profile & Hazard Summary
Property / HazardSpecification / ClassificationOperational Implication
CAS Number [1]Unique identifier for inventory and waste tracking.
Molecular Formula C₇H₁₀N₂S₂[1]Contains a thioamide moiety; risk of sulfur-based off-gassing.
Molecular Weight 186.30 g/mol [1]Low molecular weight increases volatility and dermal penetration risk.
Physical State Solid (Powder)High risk of aerosolization and inhalation during transfer.
Chemical Liabilities H₂S Release, LipophilicityRequires oxidative decontamination and strict dermal barriers.

Risk Assessment & The Causality of PPE Selection

Personal Protective Equipment (PPE) selection is a causal response to specific molecular threats. For this compound, the primary risks are driven by its functional groups:

  • The Thioamide Liability: Thioamides ( R−C(=S)NH2​ ) are susceptible to hydrolysis, potentially releasing toxic, corrosive, and flammable[2]. This necessitates robust respiratory engineering controls.

  • The Thiazole & Solvent Liability: Thiazole rings are highly lipophilic. When solubilized in universal assay solvents like Dimethyl Sulfoxide (DMSO), the compound's dermal permeability increases exponentially. This requires a multi-layered barrier system to prevent transdermal absorption.

Table 2: Core PPE Matrix & Causality
PPE CategorySpecificationCausal Logic & Mechanism of Protection
Hand Protection Double-layered Nitrile (Inner: 0.12mm, Outer: 0.20mm)DMSO acts as a transdermal carrier. The outer glove absorbs the initial chemical insult; the inner glove provides a temporal window for safe doffing without dermal exposure.
Eye Protection ANSI Z87.1+ Indirect Vented Splash GogglesThioamide powders carry static charge and can aerosolize. Indirect venting prevents airborne particulates from bypassing the frame and contacting the ocular mucosa.
Body Protection Flame-Resistant (FR) Nomex Lab CoatMitigates fire risks associated with the use of highly flammable organic solvents (e.g., Ethanol) used during solubilization and cleaning.
Respiratory Ducted Chemical Fume Hood (>100 fpm face velocity)A ducted system ensures complete extraction of volatile sulfur species, preventing inhalation of potential H2​S degradation products[3].

Operational Plan: Handling & Experimental Workflow

This step-by-step methodology ensures a closed-loop, self-validating system for handling the compound.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the ducted chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Do not use ductless hoods, as standard carbon filters cannot reliably capture low-molecular-weight sulfur compounds.

  • Static Mitigation: Wipe the interior of the fume hood and the analytical balance with a static-dissipative solution. Thioamide powders are highly susceptible to electrostatic repulsion.

Phase 2: PPE Donning Sequence

  • Inspect and don the FR lab coat, ensuring cuffs are fully extended.

  • Don the inner pair of nitrile gloves (minimum 0.12 mm thickness).

  • Don the ANSI Z87.1+ splash goggles.

  • Don the outer pair of nitrile gloves (minimum 0.20 mm thickness), pulling the cuffs over the sleeves of the lab coat to create a continuous barrier.

Phase 3: Weighing and Solubilization Protocol

  • Preparation: Place an anti-static weigh boat on the analytical balance inside the fume hood. (Causality: Prevents the powder from aerosolizing due to static charge).

  • Transfer: Using a grounded micro-spatula, carefully transfer the[1] into the weigh boat.

  • Solubilization: Transfer the weighed powder into a borosilicate glass vial. Slowly add the required volume of DMSO.

  • Containment: Immediately cap the vial with a PTFE-lined septum cap to prevent solvent evaporation and protect the thioamide from atmospheric moisture.

Operational Workflow Visualization

Operational_Workflow Step1 Hazard Assessment 2-(2-Ethyl-1,3-thiazol-4-yl)ethanethioamide Step2 PPE Donning Double Nitrile, Goggles, FR Coat Step1->Step2 H2S & Dermal Risk ID Step3 Engineering Control Ducted Fume Hood (>100 fpm) Step2->Step3 Barrier Verification Step4 Handling & Solubilization (Anti-static tools, DMSO) Step3->Step4 Containment Established Step5 Decontamination NaOCl (Bleach) Oxidation Step4->Step5 Protocol Complete Step6 Waste Disposal Non-Halogenated Organic Waste Step5->Step6 Thioamide Desulfurized

Operational workflow and causal PPE logic for handling thioamide derivatives.

Spill Response & Disposal Plan

Unlike standard amides, thioamides require specific oxidative quenching to prevent hazardous off-gassing during disposal.

  • Minor Spills (Powder): Mist lightly with water to prevent dust generation, then wipe with absorbent pads.

  • Chemical Quenching (Decontamination): Treat all spatulas, weigh boats, and contaminated surfaces with a 10% sodium hypochlorite (bleach) solution. The hypochlorite to its corresponding amide and sulfate, safely desulfurizing the molecule and neutralizing the H2​S risk[4].

  • Waste Segregation: Doff the outer gloves using the glove-in-glove technique. Dispose of all quenched materials and contaminated PPE in a sealed, clearly labeled "Non-Halogenated Organic Waste - Sulfur Containing" container. Wash the inner gloves with 70% ethanol before final removal.

References

  • Title: Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. Source: MDPI Sensors. URL: [Link]

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